TRC-766
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYJRNSDWIKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of TRC-766 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TRC-766 is a crucial molecular probe utilized in the investigation of novel therapeutic strategies for castration-resistant prostate cancer (CRPC). It is a structurally related but biologically inactive analogue of a promising class of experimental compounds known as small-molecule activators of protein phosphatase 2A (SMAPs). This guide elucidates the role and mechanism of this compound, providing a comprehensive understanding of its application in preclinical prostate cancer research.
Core Concept: this compound as a Negative Control
This compound was designed as a negative control for the pharmacologically active SMAP compounds, such as SMAP and SMAP-2 (structurally similar to TRC-382). While it shares a similar tricyclic sulfonamide scaffold with its active counterparts, a critical structural modification renders it incapable of eliciting the same biological effects. Specifically, this compound lacks a key N-H sulfonamide hydrogen bond donor function, which is essential for the activation of the protein phosphatase 2A (PP2A) catalytic subunit.[1][2][3]
Although this compound can still bind to the PP2A Aα subunit, its inability to activate the phosphatase means it does not trigger the downstream signaling events that lead to anti-cancer activity.[1][2][3] Therefore, its primary function in research is to differentiate the specific effects of PP2A activation by active SMAPs from any potential off-target or non-specific effects of the chemical scaffold.
Mechanism of Action of Active SMAPs in Prostate Cancer
To understand the significance of this compound's inactivity, it is essential to first grasp the mechanism of active SMAPs in prostate cancer.
-
PP2A Activation: Active SMAPs bind to the PP2A Aα subunit, inducing a conformational change that allosterically activates the PP2A holoenzyme.[1][2][3]
-
Dephosphorylation of Oncogenic Proteins: Activated PP2A, a tumor suppressor, then dephosphorylates key oncogenic proteins involved in prostate cancer progression. A primary target in this context is the Androgen Receptor (AR).[1][2]
-
AR Destabilization and Degradation: Dephosphorylation of the AR by the SMAP-activated PP2A complex leads to its destabilization and subsequent degradation.[4] This is significant in CRPC, where AR signaling remains a key driver of tumor growth.
-
Inhibition of Cell Growth and Induction of Apoptosis: The degradation of the AR, along with the dephosphorylation of other pro-survival proteins, leads to the inhibition of cancer cell proliferation, clonogenicity, and the induction of apoptosis.[4]
The following diagram illustrates the proposed signaling pathway of active SMAPs in prostate cancer.
Quantitative Data Summary
The following tables summarize the comparative effects of active SMAPs and the inactive control, this compound, on prostate cancer cell lines.
Table 1: In Vitro Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| SMAP | LNCaP | MTT | IC50 (48h) | 16.9 µM | [1][2] |
| SMAP | 22Rv1 | MTT | IC50 (48h) | 14.1 µM | [1][2] |
| This compound | LNCaP | MTT | Cell Viability | Negligible effect | [1][2] |
| This compound | 22Rv1 | MTT | Cell Viability | Negligible effect | [1][2] |
Table 2: Clonogenic Survival Assay
| Compound | Cell Line | Assay | Outcome | P-value | Reference |
| SMAP | LNCaP | Clonogenic | Dose-dependent inhibition | < 0.0001 | [1][4] |
| SMAP | 22Rv1 | Clonogenic | Dose-dependent inhibition | < 0.0001 | [1][4] |
| This compound | LNCaP | Clonogenic | Minimal to no effect | 0.9993 | [1][4] |
| This compound | 22Rv1 | Clonogenic | Minimal to no effect | 0.9993 | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of SMAP or this compound (e.g., 10, 20, 30, 40 µM) or vehicle control for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a specified period, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Clonogenic Assay
-
Cell Plating: LNCaP and 22Rv1 cells are plated at a low density in 6-well plates to allow for the formation of individual colonies.
-
Treatment: Cells are treated with various concentrations of SMAP or this compound (e.g., 5, 7.5, 10, 12.5, 15 µM) or vehicle control.
-
Incubation: The plates are incubated for approximately 12-14 days, with media and compound replenishment as needed, until visible colonies are formed.
-
Staining: Colonies are fixed with a solution (e.g., methanol/acetic acid) and then stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using imaging software. The surviving fraction is calculated relative to the vehicle-treated control.
The experimental workflow for comparing the effects of an active SMAP and this compound is depicted in the following diagram.
Conclusion
This compound serves as an indispensable tool in the study of PP2A activators for the treatment of prostate cancer. Its inability to activate PP2A, despite binding to it, provides a clear and reliable baseline for attributing the anti-neoplastic effects of active SMAPs to their specific on-target mechanism. The use of this compound in parallel with active compounds is a rigorous approach that strengthens the validation of PP2A as a therapeutic target in castration-resistant prostate cancer.
References
Preclinical Assessment of TRC-766: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide on the preclinical understanding of TRC-766. It is important to note at the outset that this compound is not a therapeutically active agent but rather serves as a crucial experimental control. This guide will detail its known mechanism of action, its relationship to other compounds, and its proper application in preclinical research, while also clarifying common points of confusion with similarly named clinical candidates.
Executive Summary
This compound is a molecule designed as a negative control for a class of compounds known as small molecule activators of protein phosphatase 2A (PP2A), such as RTC-5 (also known as TRC-382). While structurally similar to these activators, this compound is intentionally designed to be biologically inactive.[1] It binds to the PP2A enzyme but fails to induce its phosphatase activity.[1] This characteristic makes it an invaluable tool for researchers to differentiate the specific effects of PP2A activation from off-target or non-specific effects of the compound class in preclinical studies. There is no reported preclinical efficacy data for this compound, as its purpose is to be inert.
It is critical to distinguish this compound from ARV-766 , a distinct and clinically evaluated proteolysis targeting chimera (PROTAC) that degrades the androgen receptor.[2][3][4][5][6][7] The similar nomenclature is coincidental, and these two compounds are unrelated in structure and function.
Core Data Summary
As this compound is an inactive control, there is no quantitative efficacy data such as IC50 values for cell viability or tumor growth inhibition to report. The key data point is its specific biochemical interaction with PP2A.
| Compound | Target | Interaction | Functional Outcome |
| This compound | Protein Phosphatase 2A (PP2A) | Binds to the enzyme | Does not activate phosphatase activity[1] |
| RTC-5 (TRC-382) | Protein Phosphatase 2A (PP2A) | Binds to the enzyme | Activates phosphatase activity |
Experimental Protocols
The primary experimental use of this compound is as a negative control in cell-based or in vivo studies investigating the effects of PP2A activators.
Cellular Viability Assay (Control Protocol)
Objective: To demonstrate that the cytotoxic or anti-proliferative effects of a PP2A activator (e.g., RTC-5) are due to PP2A activation and not non-specific compound effects.
Methodology:
-
Cell Culture: Plate cancer cell lines of interest (e.g., prostate cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of the active PP2A activator (e.g., RTC-5) and a parallel dilution series of this compound. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells.
-
Treatment: Treat the cells with increasing concentrations of RTC-5, this compound, and a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against compound concentration. The expected outcome is a dose-dependent decrease in viability for the active compound (RTC-5), while this compound should show no significant effect on cell viability at equivalent concentrations.[1]
Western Blot for Phosphoprotein Substrates (Control Protocol)
Objective: To confirm that the active compound, and not this compound, leads to the dephosphorylation of PP2A substrates.
Methodology:
-
Cell Treatment: Treat cultured cells with the active PP2A activator, this compound, or vehicle for a defined period.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against a known phosphorylated substrate of PP2A (e.g., phospho-Akt, phospho-ERK) and a total protein control.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: The expected result is a decrease in the phosphorylated substrate signal in cells treated with the active PP2A activator, with no change in the this compound or vehicle-treated cells.
Visualized Pathways and Workflows
Mechanism of Action of PP2A Activators and the Role of this compound
The following diagram illustrates the differential interaction of a PP2A activator (like RTC-5) versus the inactive control this compound with the PP2A enzyme, and the downstream consequences on a signaling pathway.
Caption: Differential effect of a PP2A activator versus this compound on PP2A and downstream signaling.
Experimental Workflow for Control Validation
This diagram outlines the logical flow of an experiment using this compound to validate the on-target effects of a PP2A activator.
Caption: Experimental workflow for using this compound as a negative control.
Conclusion
This compound is an essential tool for robust preclinical research into PP2A-activating compounds. Its function as a structurally similar but biologically inert control allows for the confident attribution of observed biological effects to the specific mechanism of PP2A activation. Researchers employing PP2A activators in their studies are strongly encouraged to include this compound as a negative control to ensure the validity and specificity of their findings. There is no evidence to support any therapeutic efficacy of this compound itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. urologytimes.com [urologytimes.com]
- 3. drughunter.com [drughunter.com]
- 4. urotoday.com [urotoday.com]
- 5. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. arvinasmedical.com [arvinasmedical.com]
in vitro characterization of ARV-766
An In-Depth Technical Guide to the In Vitro Characterization of ARV-766
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] Developed as a potential treatment for metastatic castration-resistant prostate cancer (mCRPC), ARV-766 represents a novel therapeutic modality.[3] Unlike traditional inhibitors that block a protein's function, PROTACs like ARV-766 eliminate the target protein entirely by harnessing the cell's natural protein disposal system.[4] This guide provides a detailed overview of the , focusing on its mechanism of action, degradation efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
ARV-766 is a heterobifunctional small molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CBN).[4][5] This dual binding induces the formation of a ternary complex between AR, ARV-766, and the E3 ligase.[4][6] The close proximity facilitated by this complex leads to the poly-ubiquitination of the AR protein. This ubiquitination acts as a molecular tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[7][8] Once the AR is degraded, ARV-766 is released and can continue to act catalytically, targeting additional AR proteins for degradation.[7] This mechanism allows ARV-766 to overcome resistance mechanisms associated with AR overexpression or mutations that affect traditional inhibitor binding.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. urotoday.com [urotoday.com]
- 7. Facebook [cancer.gov]
- 8. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
ARV-766: A PROTAC Androgen Receptor Degrader for Metastatic Castration-Resistant Prostate Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Resistance mechanisms to current AR-pathway inhibitors (ARPIs) often involve AR overexpression, amplification, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1][2][3] ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting ARV-766 as a potential therapy for mCRPC, with a focus on its mechanism of action, experimental validation, and clinical efficacy.
Mechanism of Action
ARV-766 is a heterobifunctional small molecule that co-opts the cell's natural protein disposal system to eliminate the AR protein.[7] It consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[8] This binding facilitates the formation of a ternary complex between the AR, ARV-766, and the E3 ligase, leading to the ubiquitination of the AR.[1][9] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][8] A key feature of ARV-766 is its ability to degrade not only wild-type AR but also clinically relevant AR LBD mutants, including L702H, H875Y, and T878A, which are associated with resistance to therapies like abiraterone (B193195) and enzalutamide.[3][4][5][6][10]
Preclinical Data
The preclinical activity of ARV-766 has been demonstrated in a variety of in vitro and in vivo models of prostate cancer.
In Vitro Efficacy
In vitro studies have shown that ARV-766 potently degrades AR in various prostate cancer cell lines.[1] In VCaP cells, which express wild-type AR, ARV-766 induced AR degradation with a half-maximal degradation concentration (DC50) of less than 1 nM and a maximum degradation (Dmax) of over 90%.[1][11] Importantly, ARV-766 maintained its degradation potency against the AR L702H mutant, a mutation associated with resistance to some AR antagonists.[1][12]
| Cell Line | AR Status | ARV-766 DC50 | ARV-766 Dmax | Reference |
| VCaP | Wild-Type | <1 nM | >90% | [1][11] |
| LNCaP | T878A Mutant | Not specified | >91% | [12] |
| - | L702H Mutant | Potent | Maintained | [1][12] |
Table 1: In Vitro Degradation Efficacy of ARV-766
In Vivo Efficacy
In vivo studies using mouse xenograft models of prostate cancer have demonstrated significant, dose-dependent tumor growth inhibition with oral administration of ARV-766.[1] Notably, ARV-766 showed efficacy in an enzalutamide-insensitive, non-castrated VCaP xenograft model, highlighting its potential to overcome resistance to current therapies.[1][11] In a CB17/scid mouse model with high androgen concentrations, ARV-766 at doses of 10, 3, and 1 mg/kg/day resulted in 98%, 74%, and 34% tumor growth inhibition, respectively.[13]
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Non-castrated VCaP Xenograft | ARV-766 | 10 mg/kg/day | 98% | [13] |
| Non-castrated VCaP Xenograft | ARV-766 | 3 mg/kg/day | 74% | [13] |
| Non-castrated VCaP Xenograft | ARV-766 | 1 mg/kg/day | 34% | [13] |
| Non-castrated VCaP Xenograft | Enzalutamide | Not specified | Limited efficacy | [13] |
Table 2: In Vivo Efficacy of ARV-766 in a Xenograft Model
Experimental Protocols
Detailed proprietary experimental protocols for ARV-766 are not publicly available. However, based on the published data, the following sections describe the general methodologies employed in the preclinical evaluation of ARV-766.
In Vitro Androgen Receptor Degradation Assay
The ability of ARV-766 to induce AR degradation is typically assessed using Western blotting.
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured to an appropriate density. The cells are then treated with varying concentrations of ARV-766 or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the AR protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to confirm equal loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of AR protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Studies
The anti-tumor activity of ARV-766 in vivo is evaluated using xenograft models.
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, different doses of ARV-766, and a positive control like enzalutamide).
-
Drug Administration: ARV-766 is administered orally, typically once daily, at the designated doses for the duration of the study.
-
Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic assessment of AR degradation via Western blot or immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.
Clinical Development
ARV-766 is being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC who have progressed on prior novel hormonal agent therapy.[5][7][9]
Study Design
The study consists of multiple parts, including a Phase 1 dose-escalation component and a Phase 2 cohort expansion.[9]
-
Part A (Phase 1 Dose Escalation): This part enrolled patients who had received at least two prior therapies, including at least one novel hormonal agent.[9] Patients received ascending oral doses of ARV-766 once daily to assess safety, tolerability, and determine the recommended Phase 2 doses.[9]
-
Part B (Phase 2 Cohort Expansion): Patients who had been treated with 1-3 prior novel hormonal agents and up to 2 chemotherapy regimens were randomized to receive ARV-766 at the recommended Phase 2 doses (100 mg or 300 mg daily) to evaluate anti-tumor activity.[6][9]
-
Part C: This part evaluates ARV-766 in combination with abiraterone in NHA-naïve mCRPC or metastatic castration-sensitive prostate cancer (mCSPC) patients.[9]
Clinical Efficacy
Initial results from the Phase 1/2 study have shown promising clinical activity for ARV-766, particularly in patients with tumors harboring AR LBD mutations.[4][5][14]
As of the April 15, 2024 data cutoff, in 47 PSA-evaluable patients with AR LBD mutations, 43% achieved a best PSA decline of at least 50% (PSA50).[4] In an earlier data cut from June 2023 with 47 evaluable patients across Phase 1 and 2, 42% of patients with AR LBD mutations achieved PSA50.[15] In patients with the L702H mutation, 3 out of 5 achieved a PSA50 response.[16]
| Patient Subgroup (mCRPC) | Endpoint | Result | Reference |
| AR LBD Mutations (n=47, PSA-evaluable) | PSA50 | 43% | [4] |
| AR LBD Mutations (n=28, PSA-evaluable, Dec 2023 data) | PSA50 | 50% | [5] |
| AR L702H Mutations (n=5) | PSA50 | 60% (3 of 5) | [16] |
| AR LBD Mutations (n=20, soft tissue evaluable) | Objective Response Rate (unconfirmed) | 30% | [6] |
Table 3: Clinical Activity of ARV-766 in Patients with AR LBD Mutations
Safety and Tolerability
ARV-766 monotherapy has been well tolerated in heavily pre-treated mCRPC patients.[4][14] As of an April 2024 data cutoff with 123 evaluable patients, treatment-emergent adverse events (TEAEs) led to dose reduction in 7% of patients and treatment discontinuation in 8%.[4] The most common treatment-related adverse events (TRAEs) occurring in at least 10% of patients were fatigue (33%), nausea (20%), diarrhea (15%), increased blood creatinine (B1669602) (15%), alopecia (14%), and decreased appetite (11%).[4] Most TRAEs were Grade 1 or 2.[15]
| Adverse Event (Treatment-Related) | Any Grade | Grade ≥3 | Reference |
| Fatigue | 33% | 2% | [4] |
| Nausea | 20% | 1% | [4] |
| Diarrhea | 15% | 1% | [4] |
| Increased blood creatinine | 15% | Not specified | [4] |
| Alopecia | 14% | Not specified | [4] |
| Decreased appetite | 11% | Not specified | [4] |
Table 4: Common Treatment-Related Adverse Events (≥10% Any Grade)
Conclusion
ARV-766 is a promising, orally administered PROTAC AR degrader that has demonstrated potent and robust degradation of both wild-type and clinically relevant mutant forms of the androgen receptor. Its novel mechanism of action, which leads to the elimination of the AR protein, offers a potential strategy to overcome the common resistance mechanisms that limit the efficacy of current AR-targeted therapies in mCRPC. Preclinical data have established strong anti-tumor activity in resistant models.[1][11] Initial results from the Phase 1/2 clinical trial have shown that ARV-766 is well tolerated and has encouraging clinical activity, particularly in a biomarker-selected population of patients with AR LBD mutations.[4][5][14] Further development of ARV-766 in advanced prostate cancer is warranted.[4][5]
References
- 1. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. 2bscientific.com [2bscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I–II clinical trial design: a state-of-the-art paradigm for dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. quanticate.com [quanticate.com]
- 16. jrmds.in [jrmds.in]
The Initial Safety and Toxicity Profile of ARV-766: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] This mechanism offers a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases of resistance to existing AR-targeted therapies driven by AR mutations or amplification.[3][4] This technical guide provides a detailed overview of the initial safety, tolerability, and toxicity profile of ARV-766, drawing from preclinical studies and the first-in-human Phase 1/2 clinical trial (NCT05067140).
Mechanism of Action
ARV-766 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1][5] This event-driven, catalytic process allows a single molecule of ARV-766 to trigger the degradation of multiple AR proteins, effectively reducing AR levels in cancer cells and inhibiting downstream signaling pathways that drive tumor growth.[1] ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A.[7]
Preclinical Safety and Toxicology
While detailed protocols from the preclinical toxicology studies are not publicly available, reports from scientific presentations indicate that ARV-766 has undergone a comprehensive preclinical evaluation.
In Vitro Studies
-
AR Degradation: In vitro studies have confirmed that ARV-766 potently degrades AR in various prostate cancer cell lines, including VCaP.[3][4] A half-maximal degradation concentration (DC50) of less than 1 nM has been reported in wild-type VCaP cells.[3][4] Importantly, ARV-766 maintains its degradation activity against clinically relevant AR LBD mutants, such as L702H, which is associated with resistance to some AR antagonists.[3][4]
In Vivo Studies
-
Xenograft Models: The efficacy and safety of ARV-766 have been evaluated in murine xenograft models using human prostate cancer cell lines, specifically LNCaP and VCaP.[3][4] In these models, orally administered ARV-766 demonstrated robust and dose-dependent degradation of AR, with a maximum degradation (Dmax) of over 90% at efficacious doses.[3][4] This led to significant inhibition of tumor growth, including in an enzalutamide-insensitive, non-castrated VCaP model.[3][4]
Clinical Safety and Tolerability: Phase 1/2 Trial (NCT05067140)
The initial safety and toxicity profile of ARV-766 in humans has been established in a Phase 1/2 clinical trial involving men with mCRPC who had progressed on prior novel hormonal agent therapy.[8]
Study Design
The study consists of a Phase 1 dose-escalation part and a Phase 2 cohort expansion part.[5]
-
Phase 1 (Dose Escalation): This part of the study evaluated the safety and tolerability of escalating doses of ARV-766 (ranging from 20 to 500 mg once daily) in patients who had progressed on at least two prior systemic therapies, including at least one novel hormonal agent.[9] The primary objectives were to determine the incidence of dose-limiting toxicities (DLTs) and to identify the recommended Phase 2 dose.[9]
-
Phase 2 (Cohort Expansion): This ongoing part evaluates the clinical activity and safety of two selected doses of ARV-766 (100 mg and 300 mg once daily) in patients who have received one to three prior novel hormonal agents and up to two prior chemotherapy regimens.[5]
Safety and Tolerability Findings
As of the data presented, ARV-766 has been generally well-tolerated by patients with mCRPC.[9][10]
-
Dose-Limiting Toxicities: In the Phase 1 dose-escalation portion of the study, no dose-limiting toxicities were observed, and a maximum tolerated dose (MTD) was not reached.[10][11]
-
Treatment-Emergent Adverse Events (TEAEs): The majority of treatment-related adverse events (TRAEs) have been Grade 1 or 2.[11]
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (Any Grade)
| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade ≥4 (%) |
| Fatigue | 36 | 3 | 0 |
| Nausea | 19-20 | 1 | 0 |
| Diarrhea | 15 | 1 | 0 |
| Alopecia | 14 | N/A | 0 |
| Increased Blood Creatinine | 13-15 | 0 | 0 |
| Decreased Appetite | 11 | 0 | 0 |
Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][10] Percentages for some events show a small range based on different reports and data cutoff dates.
-
Dose Modifications and Discontinuations: Treatment-emergent adverse events have led to dose reductions in a small percentage of patients. Similarly, treatment discontinuation due to TEAEs has also been infrequent.
Table 2: Dose Modifications and Discontinuations due to TEAEs
| Event | Percentage of Patients |
| Dose Reduction | 7% |
| Treatment Discontinuation | 8-10% |
Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][12]
Pharmacokinetics
Preliminary pharmacokinetic data from the Phase 1 portion of the study indicated dose-dependent increases in ARV-766 exposure up to a dose of 320 mg once daily.[9][10] The exposure of ARV-766 showed an accumulation of approximately 5- to 8-fold at steady state.[9][10] The mean area under the curve (AUC) at the 100 mg and 300 mg doses exceeded the minimal efficacious thresholds determined from preclinical studies, supporting their selection as the recommended doses for the Phase 2 expansion.[9][10][12]
Conclusion
The initial safety and toxicity profile of ARV-766 from both preclinical and early clinical studies is encouraging. The compound is well-tolerated in heavily pre-treated patients with mCRPC, with a manageable side-effect profile consisting primarily of low-grade adverse events. The absence of dose-limiting toxicities in the dose-escalation phase and the low rates of dose reduction and discontinuation due to adverse events suggest a favorable therapeutic window. These findings, coupled with the promising signals of clinical activity, support the continued development of ARV-766 as a potential new treatment paradigm for patients with advanced prostate cancer.[8] Further investigation in ongoing and future clinical trials will be crucial to fully characterize the long-term safety and efficacy of this novel androgen receptor degrader.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. ASCO Meetings [meetings.asco.org]
- 8. urotoday.com [urotoday.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
TRC-766: In Vivo Efficacy Evaluation in Prostate Cancer Xenograft Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: TRC-766 (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism of action makes it a promising therapeutic candidate for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression, amplification, and mutation.[1][2] Preclinical studies have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth in prostate cancer xenograft models.[1]
This document provides detailed protocols for the in vivo evaluation of this compound in prostate cancer xenograft models, based on publicly available preclinical data. It is intended to serve as a guide for researchers planning and executing similar in vivo studies.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor.
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Preclinical In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical in vivo studies of this compound in prostate cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage (mg/kg/day, oral) | Tumor Growth Inhibition (%) |
| CB17/SCID Mice | VCaP | This compound | 1 | 34 |
| CB17/SCID Mice | VCaP | This compound | 3 | 74 |
| CB17/SCID Mice | VCaP | This compound | 10 | 98 |
Data sourced from preclinical presentations on ARV-766.
Table 2: In Vivo Androgen Receptor Degradation by this compound
| Animal Model | Cell Line | Treatment | Dosage | Maximum AR Degradation (Dmax) |
| Murine Xenograft | LNCaP/VCaP | This compound | Efficacious Doses | >90% |
Data sourced from preclinical abstracts on ARV-766.
Experimental Protocols
Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous prostate cancer xenograft model using LNCaP or VCaP cell lines in immunodeficient mice.
Materials:
-
LNCaP or VCaP human prostate cancer cells
-
CB17/SCID mice (male, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture LNCaP or VCaP cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension to pellet the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in sterile PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 1 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
-
This compound Formulation and Administration
This protocol outlines the preparation of a this compound formulation for oral administration and the procedure for oral gavage in mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Weighing scale, spatulas, and weigh boats
-
Conical tubes
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation (Example):
-
Calculate the required amount of this compound and vehicle based on the number of animals, their average body weight, the desired dose, and the dosing volume (typically 10 mL/kg).
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Efficacy Evaluation and Endpoint Analysis
This protocol details the monitoring of treatment efficacy and the collection of samples for further analysis at the end of the study.
Materials:
-
Calipers
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia and euthanasia agents (as per IACUC guidelines)
-
Surgical instruments for tumor excision
-
Formalin or liquid nitrogen for tissue preservation
-
PSA ELISA kit
Procedure:
-
Treatment and Monitoring:
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study.
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Blood Collection and PSA Analysis:
-
At specified time points or at the end of the study, collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture).
-
Process the blood to obtain serum or plasma and store at -80°C.
-
Measure PSA levels in the serum/plasma using a commercially available mouse PSA ELISA kit, following the manufacturer's instructions.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or as defined in the experimental protocol.
-
Euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for AR levels).
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for ARV-766 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][3] This mechanism of action makes ARV-766 a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression, amplification, and mutation.[1][4] Preclinical studies in various mouse models have demonstrated the in vivo efficacy of ARV-766 in a dose-dependent manner.[2][5] These application notes provide detailed protocols for the dosage and administration of ARV-766 in mouse xenograft models of prostate cancer.
Mechanism of Action of ARV-766
ARV-766 functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that drive prostate cancer cell proliferation.[2][3] Notably, ARV-766 is effective against wild-type AR and clinically relevant mutants, including the L702H mutation, which is associated with resistance to other AR-targeted therapies.[2][6]
Data Presentation
The following tables summarize the in vitro degradation potency and in vivo efficacy of ARV-766 in preclinical mouse models.
| Cell Line | ARV-766 DC₅₀ (nM) | ARV-766 Dₘₐₓ (%) |
| LNCaP | <1.3 | >91 |
| VCaP | <1.0 | >94 |
| Mouse Model | ARV-766 Dosage (mg/kg/day, oral) | Tumor Growth Inhibition (%) |
| Intact CB17/SCID | 1 | 34 |
| Intact CB17/SCID | 3 | 74 |
| Intact CB17/SCID | 10 | 98 |
| Mouse Model | ARV-766 Dosage (mg/kg, oral) | Androgen Receptor Degradation |
| LNCaP Xenograft | Efficacious Doses | >90% |
| VCaP Xenograft | Efficacious Doses | >90% |
Experimental Protocols
Prostate Cancer Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human prostate cancer cells into immunocompromised mice.
Materials:
-
LNCaP or VCaP human prostate cancer cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., CB17/SCID or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture LNCaP or VCaP cells according to standard protocols.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-2 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
ARV-766 Dosage and Administration
This protocol outlines the oral administration of ARV-766 to mice.
Materials:
-
ARV-766
-
Vehicle for oral formulation (A common vehicle for hydrophobic compounds is 0.5% methylcellulose (B11928114) in sterile water. The exact vehicle for ARV-766 in preclinical studies is not publicly disclosed).
-
Oral gavage needles (20-22 gauge, with a rounded tip)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the ARV-766 formulation in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume). Ensure the formulation is homogenous.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the ARV-766 formulation or vehicle control orally via gavage.
-
A typical treatment schedule is daily administration for the duration of the efficacy study (e.g., 21-28 days).
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, and continue to measure tumor volume and body weight regularly.
Assessment of Androgen Receptor Degradation in Tumor Tissue
This protocol describes the analysis of AR protein levels in tumor xenografts by Western blotting.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Androgen Receptor
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.
Measurement of Prostate-Specific Antigen (PSA) in Mouse Serum
This protocol provides a general outline for measuring human PSA levels in serum from xenograft-bearing mice using a commercially available human PSA ELISA kit.
Materials:
-
Mouse blood collected via an appropriate method (e.g., cardiac puncture at the terminal endpoint)
-
Serum separator tubes
-
Human PSA ELISA kit
-
Microplate reader
Procedure:
-
Serum Collection:
-
Collect blood from the mice and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific human PSA ELISA kit being used. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Calculate the PSA concentration in the samples based on the standard curve. It is important to validate the human PSA ELISA kit for use with mouse serum to ensure there is no cross-reactivity or matrix effects.
Conclusion
ARV-766 has demonstrated significant preclinical efficacy in mouse models of prostate cancer through its mechanism of targeted androgen receptor degradation. The protocols outlined in these application notes provide a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of ARV-766. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 3. urotoday.com [urotoday.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 6. arvinasmedical.com [arvinasmedical.com]
Application Notes and Protocols for Measuring TRC-766-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest.
This document provides detailed protocols and application notes for measuring protein degradation induced by TRC-766. This compound serves as a negative control for small molecule-mediated protein degradation studies. It is structurally related to active degraders but is designed to be biologically inactive, binding to its target, Protein Phosphatase 2A (PP2A), without activating the degradation cascade.[1][2] The use of such a control is crucial for demonstrating the specificity of the degradation effect of a lead compound.
The primary techniques covered in this document include Western Blotting, Mass Spectrometry, and Reporter Assays. Each section provides a detailed protocol and discusses the principles and data interpretation.
Signaling Pathway of Targeted Protein Degradation
The ubiquitin-proteasome pathway is the primary mechanism for protein degradation in eukaryotic cells.[3][4][5] Targeted protein degraders, such as PROTACs, are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][7]
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation. This compound, as a negative control, would be expected to bind its target but fail to induce the subsequent ubiquitination and degradation steps.
Caption: PROTAC-mediated protein degradation pathway.
Key Experimental Techniques
A variety of techniques can be employed to measure protein degradation. The choice of method depends on factors such as the specific protein of interest, the required sensitivity, and the desired throughput.
Western Blotting
Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample.[5][8][9] It is a robust and reliable method for assessing protein degradation.
The following diagram outlines the key steps involved in a typical Western blot experiment to assess protein degradation.
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound and a positive control degrader compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound and the positive control degrader for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold lysis buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.[8]
-
Denature the samples by heating at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[8]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Quantitative data from Western blot analysis should be summarized in a table for easy comparison.
Table 1: Dose-Dependent Degradation of Target Protein X
| Treatment | Concentration (µM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
|---|---|---|---|
| Vehicle (DMSO) | - | 1.00 | 0% |
| This compound | 0.1 | 0.98 | 2% |
| 1 | 0.95 | 5% | |
| 10 | 0.92 | 8% | |
| Positive Control | 0.1 | 0.65 | 35% |
| 1 | 0.25 | 75% |
| | 10 | 0.05 | 95% |
Mass Spectrometry (Proteomics)
Mass spectrometry (MS)-based proteomics provides a powerful and unbiased approach to quantify changes in the entire proteome upon treatment with a compound.[10][11][12] This can be used to confirm the degradation of the target protein and to identify any off-target effects.
-
Sample Preparation:
-
Treat cells with this compound, a positive control, and a vehicle control.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Identify and quantify proteins from the peptide data.
-
Compare protein abundance between different treatment groups to identify significantly degraded proteins.
-
The results from a proteomics experiment can be presented in a table highlighting the changes in the target protein and other key proteins.
Table 2: Proteomic Analysis of Protein Abundance Changes
| Protein | Log2 Fold Change (Positive Control vs. Vehicle) | p-value | Log2 Fold Change (this compound vs. Vehicle) | p-value |
|---|---|---|---|---|
| Target Protein X | -4.32 | <0.001 | -0.15 | >0.05 |
| Off-Target Protein Y | -0.25 | >0.05 | -0.10 | >0.05 |
| Housekeeping Protein Z | 0.05 | >0.05 | 0.02 | >0.05 |
Reporter Assays
Reporter assays are another valuable tool for measuring protein degradation, often in a high-throughput manner.[13][14][15] These assays typically involve fusing the protein of interest to a reporter protein, such as a fluorescent protein (e.g., GFP) or a luciferase. The degradation of the target protein is then monitored by the decrease in the reporter signal.
-
Cell Line Generation:
-
Create a stable cell line expressing the POI fused to a fluorescent reporter (e.g., POI-GFP).
-
-
Cell Treatment:
-
Plate the reporter cell line in a multi-well plate.
-
Treat cells with a dilution series of this compound, a positive control, and a vehicle control.
-
-
Signal Measurement:
-
After a specific incubation time, measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell viability if necessary.
-
Calculate the percentage of degradation based on the reduction in fluorescence compared to the vehicle control.
-
The data from a reporter assay can be used to generate dose-response curves and calculate parameters like DC50 (the concentration at which 50% of the protein is degraded).
Table 3: DC50 Values Determined by Reporter Assay
| Compound | DC50 (µM) | Dmax (% Degradation) |
|---|---|---|
| This compound | > 50 | < 10% |
| Positive Control | 0.5 | 98% |
Conclusion
This document provides a comprehensive overview of key techniques for measuring protein degradation, with a specific focus on the use of this compound as a negative control. The detailed protocols for Western blotting, along with the principles of mass spectrometry and reporter assays, offer researchers a robust toolkit to investigate the efficacy and specificity of targeted protein degraders. The inclusion of clear data presentation formats and illustrative diagrams aims to facilitate experimental design and data interpretation in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin/Proteasome Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 11. Targeted Protein Degraders | Bruker [bruker.com]
- 12. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Reporter-based Growth Assay for Systematic Analysis of Protein Degradation [jove.com]
- 15. Reporter-based growth assay for systematic analysis of protein degradation. | RAVID LAB [ravidlab.huji.ac.il]
Application Notes and Protocols for a Phase II Clinical Trial of ARV-766 in Metastatic Castration-Resistant Prostate Cancer
A Note on the Investigational Compound: The initial request specified "TRC-766." Our literature review indicates that this compound is a biologically inactive compound used as a negative control in preclinical studies. Therefore, it is unsuitable for clinical development. We have proceeded under the assumption that the intended compound was ARV-766 , a potent, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader currently in clinical trials for metastatic castration-resistant prostate cancer (mCRPC).
Application Notes
Introduction
Prostate cancer is a leading cause of cancer-related death in men.[1] A primary driver of its growth is the androgen receptor (AR) signaling pathway.[2] While initial therapies involve androgen deprivation, the disease often progresses to a state known as metastatic castration-resistant prostate cancer (mCRPC), where it becomes resistant to standard treatments.[1] Resistance mechanisms frequently involve AR gene overexpression, amplification, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1][3]
ARV-766 is a second-generation, orally administered PROTAC designed to address these resistance mechanisms. It is a heterobifunctional molecule that induces the formation of a ternary complex between the AR protein and an E3 ubiquitin ligase.[4][5] This proximity triggers the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery.[1][5] This mechanism of action allows ARV-766 to degrade not only wild-type AR but also clinically relevant AR LBD mutants (e.g., L702H, H875Y, T878A) that are associated with resistance to novel hormonal agents (NHAs).[6]
Preclinical and Clinical Rationale
Preclinical studies have demonstrated that ARV-766 potently degrades AR in various prostate cancer cell lines with a half-maximal degradation concentration (DC50) of less than 1 nM.[1] In vivo, ARV-766 is orally bioavailable and achieves robust, dose-dependent AR degradation (>90%), leading to significant tumor growth inhibition in xenograft models, including those insensitive to enzalutamide.[1]
The ongoing Phase 1/2 clinical trial (NCT05067140) has provided promising initial data.[6][7] ARV-766 has been well-tolerated in heavily pre-treated mCRPC patients and has shown significant clinical activity, particularly in patients with tumors harboring AR LBD mutations.[6][8] These findings strongly support the further investigation of ARV-766 in a Phase II setting to confirm its efficacy and safety profile in a targeted patient population.
Study Synopsis: A Phase II, Open-Label, Multicenter Study
-
Title: A Phase II Study to Evaluate the Efficacy and Safety of ARV-766 in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC) Harboring Androgen Receptor (AR) Ligand-Binding Domain (LBD) Mutations.
-
Study Objectives:
-
Primary: To evaluate the anti-tumor activity of ARV-766 based on Prostate-Specific Antigen (PSA) response rate (defined as ≥50% decline from baseline, PSA50).[9]
-
Secondary: To assess the Objective Response Rate (ORR) per RECIST 1.1, duration of response, radiographic progression-free survival (rPFS), and the safety and tolerability of ARV-766.
-
-
Patient Population: Men aged ≥18 years with histologically confirmed mCRPC, evidence of an AR LBD mutation via circulating tumor DNA (ctDNA) analysis, and documented disease progression on at least one prior novel hormonal agent (e.g., abiraterone, enzalutamide).[9]
-
Treatment: ARV-766 administered orally at a dose of 300 mg once daily (QD) in 28-day cycles.[9][10]
Data Presentation
Summary of Phase I/II Efficacy Data (as of Dec 2023)
| Efficacy Endpoint | All Patients with AR LBD Mutations (n=28-47) | Patients with AR L702H Mutation (n=5) | Reference(s) |
| PSA50 Response Rate (≥50% PSA decline) | 41% - 50.0% | 60% (3 of 5) | [6][11][12] |
| Best Observed RECIST Response (in evaluable pts) | 1 confirmed Partial Response (PR) | N/A | [11] |
| 1 unconfirmed PR |
Summary of Phase I/II Safety and Tolerability Data (N=103-123)
| Adverse Event Category | Frequency | Grade ≥3 | Reference(s) |
| Any Treatment-Emergent AE (TEAE) | 96% | 37% | [8] |
| Treatment-Related AEs (TRAEs) >10% Frequency | |||
| Fatigue | 33% | 2% | [8] |
| Nausea | 20% | 1% | [8] |
| Diarrhea | 15% | 1% | [8] |
| Increased Blood Creatinine | 15% | N/A | [8] |
| Alopecia | 14% | N/A | [8] |
| Decreased Appetite | 11% | N/A | [8] |
| TEAEs Leading to Dose Reduction | 7% | N/A | [8] |
| TEAEs Leading to Discontinuation | 8% - 10% | N/A | [6][8] |
Experimental Protocols
Patient Screening and AR Mutation Analysis
Objective: To identify eligible patients with AR LBD mutations using a liquid biopsy approach.
Protocol:
-
Blood Collection: Collect 10 mL of peripheral blood from each potential participant into K3EDTA anti-coagulation tubes. Samples must be stored at 4°C and processed within 4 hours.[13]
-
Plasma Separation: Perform a two-step centrifugation process. First, centrifuge at 1,600 x g for 10 minutes to separate plasma from blood cells. Carefully transfer the supernatant to a new tube and centrifuge at 16,000 x g for 10 minutes to remove residual cellular debris. Store the final plasma at -80°C.[9]
-
ctDNA Extraction: Extract cell-free DNA (cfDNA), which includes ctDNA, from 2-4 mL of plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted ctDNA. Incorporate unique molecular barcodes to allow for error correction and increase sensitivity.[14] Perform targeted next-generation sequencing (NGS) focusing on the AR gene, particularly the ligand-binding domain (exons 4-8).
-
Bioinformatic Analysis: Align sequencing reads to the human reference genome. Call variants and annotate them to identify known pathogenic mutations in the AR LBD (e.g., L702H, H875Y, T878A). Patients with a confirmed pathogenic or likely pathogenic AR LBD mutation are eligible for enrollment.[13]
Drug Administration and Pharmacokinetic (PK) Analysis
Objective: To characterize the steady-state pharmacokinetic profile of ARV-766.
Protocol:
-
Drug Administration: Patients self-administer ARV-766 300 mg as an oral tablet once daily, at approximately the same time each day.[9]
-
PK Sample Collection: On Day 1 of Cycle 2, collect serial blood samples (3-5 mL each) into K2EDTA tubes at the following time points: pre-dose (0 hr), and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Within 30 minutes of collection, centrifuge blood samples at 1,500 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to labeled cryovials and store immediately at -80°C until analysis.
-
Bioanalysis: Determine the concentration of ARV-766 in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC0-24 (area under the concentration-time curve from 0 to 24 hours).[2]
Efficacy Assessment
Objective: To monitor treatment efficacy through biochemical and radiographic assessments.
Protocol:
-
PSA Monitoring:
-
Radiographic Tumor Assessment (RECIST 1.1):
-
Perform imaging studies (CT of chest/abdomen/pelvis and a whole-body radionuclide bone scan) at baseline.[15]
-
Repeat imaging every 8-9 weeks for the first year and every 12 weeks thereafter to assess tumor response.[15]
-
A trained radiologist will evaluate all scans according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1, for soft tissue lesions and the Prostate Cancer Working Group 3 (PCWG3) criteria for bone lesions.[3][15]
-
Response categories (Complete Response, Partial Response, Stable Disease, Progressive Disease) will be assigned based on the change in tumor burden from baseline.[3]
-
Pharmacodynamic (PD) Assessment: AR Protein Degradation
Objective: To confirm the mechanism of action of ARV-766 by assessing AR protein levels in a subset of patients with accessible tumor tissue (optional exploratory endpoint).
Protocol:
-
Biopsy Collection: Obtain fresh tumor biopsies at baseline and after one cycle of treatment, where clinically feasible and safe.
-
Protein Extraction: Immediately process the tissue. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to clear cellular debris.[6]
-
Western Blot Analysis:
-
Quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane for 1 hour at room temperature.
-
Incubate overnight at 4°C with a primary antibody specific for the Androgen Receptor (e.g., 1:1000 dilution). A loading control antibody (e.g., GAPDH, 1:5000) must be used.[8]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.[8]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation in the post-treatment sample relative to the baseline sample.[6]
Mandatory Visualizations
References
- 1. Prostate Cancer Clinical Trial End Points: ‘‘RECIST’’ing a Step Backwards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 4. Monitoring Patients with Metastatic Hormone-Sensitive and Metastatic Castration-Resistant Prostate Cancer: A Multidisciplinary Consensus Document - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Beyond PSA: Managing Modern Therapeutic Options in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Free DNA Variant Sequencing Using Plasma and AR-V7 Testing of Circulating Tumor Cells in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | From haystack to high precision: advanced sequencing methods to unraveling circulating tumor DNA mutations [frontiersin.org]
- 15. perceptive.com [perceptive.com]
Application Notes and Protocols: ARV-766 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] The androgen receptor is a key driver of disease progression in prostate cancer. ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, which are associated with resistance to current therapies.[2][3][4] These mutations, such as L702H, H875Y, and T878A, can develop in 20-25% of men with metastatic castration-resistant prostate cancer (mCRPC) and are linked to poor prognoses.[4] Preclinical and early clinical data for ARV-766 monotherapy have shown promising anti-tumor activity and a manageable safety profile in heavily pretreated mCRPC patients.[1][3] This has led to the investigation of ARV-766 in combination with other cancer therapies to enhance its efficacy and overcome resistance mechanisms.
This document provides a summary of the current knowledge on ARV-766 combination therapies, with a focus on its pairing with abiraterone (B193195), and offers generalized protocols for preclinical and clinical research in this area.
Mechanism of Action: The PROTAC Approach
ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5] This catalytic process allows a single molecule of ARV-766 to trigger the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.
Combination Therapy Rationale: ARV-766 and Abiraterone
The most prominent combination therapy being investigated for ARV-766 is with abiraterone, a cytochrome P450 17A1 (CYP17A1) inhibitor that blocks the synthesis of androgens. The rationale for this combination is based on a potentially synergistic effect.[5] Abiraterone reduces the ligands that activate the AR, while ARV-766 degrades the receptor itself. Resistance to abiraterone can arise from AR upregulation or mutations, which ARV-766 is designed to overcome.[5]
Clinical Development: The NCT05067140 Trial
A Phase 1/2 clinical trial (NCT05067140) is currently evaluating ARV-766 both as a monotherapy and in combination with abiraterone in men with metastatic prostate cancer.[6]
Trial Design Overview
The study consists of multiple parts:
-
Part A (Dose Escalation): Evaluated the safety and tolerability of ascending doses of ARV-766 monotherapy.
-
Part B (Cohort Expansion): Further assesses the antitumor activity of the recommended Phase 2 doses of ARV-766 monotherapy.
-
Part C (Combination Dose Escalation): Assesses the safety, tolerability, and drug-drug interaction of escalating doses of ARV-766 in combination with a standard dose of abiraterone in NHA-naïve mCRPC or mCSPC patients.[5]
-
Part D (Combination Expansion): Will further evaluate the safety and efficacy of the selected combination dose.
Quantitative Data Summary
As of the latest available data, detailed quantitative results for the combination arm of the NCT05067140 trial have not been fully disclosed. The data presented below primarily pertains to ARV-766 as a monotherapy, which provides the foundational evidence for its use in combination.
Table 1: ARV-766 Monotherapy Clinical Activity in mCRPC Patients
| Endpoint | Patient Population | Result | Citation |
| PSA50 (≥50% PSA decline) | Patients with AR LBD mutations | 42% | [1] |
| Partial Response (RECIST) | RECIST-evaluable patients with AR LBD mutations | 2 of 4 patients (1 confirmed, 1 unconfirmed) | [1] |
Table 2: ARV-766 Monotherapy Safety Profile (Phase 1/2)
| Adverse Event Type | Frequency | Details | Citation |
| Treatment-Related Adverse Events (TRAEs) | Majority were Grade 1 or 2 | Most frequent (>10%): fatigue, nausea, diarrhea. No Grade ≥4 TRAEs reported. | [1] |
| Dose-Limiting Toxicities | None observed in Phase 1 | The maximum tolerated dose was not reached. | [1] |
| Discontinuation due to TRAEs | Low | No patients in Phase 1, one patient in Phase 2. | |
| Dose Reductions due to TRAEs | Low | 2 of 47 patients. |
Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of ARV-766 in combination therapies. These should be adapted and optimized for specific experimental conditions.
Preclinical Evaluation of ARV-766 Combination Therapy
Objective: To assess the synergistic or additive anti-tumor effects of ARV-766 in combination with another anti-cancer agent (e.g., abiraterone, enzalutamide, docetaxel) in prostate cancer cell lines and in vivo models.
1. In Vitro Synergy Assessment
-
Cell Lines: Utilize a panel of prostate cancer cell lines, including those sensitive and resistant to standard-of-care therapies (e.g., LNCaP, VCaP, 22Rv1, and patient-derived xenograft lines).
-
Methodology:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose matrix of ARV-766 and the combination agent for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Analyze the data using synergy models such as the Bliss independence or Loewe additivity models to calculate a synergy score.
-
-
Western Blot Analysis:
-
Treat cells with ARV-766, the combination agent, and the combination for 24-48 hours.
-
Lyse the cells and perform Western blotting to assess the levels of AR and downstream signaling proteins.
-
2. In Vivo Efficacy Studies
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing subcutaneous or orthotopic prostate cancer xenografts.
-
Methodology:
-
Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle, ARV-766 alone, combination agent alone, and ARV-766 plus the combination agent.
-
Administer drugs at their predetermined optimal doses and schedules.
-
Monitor tumor growth by caliper measurements twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels, immunohistochemistry).
-
Clinical Trial Protocol Outline (based on NCT05067140 Part C)
Title: A Phase 1b/2 Study of ARV-766 in Combination with Abiraterone in Patients with Metastatic Prostate Cancer.
Primary Objectives:
-
To evaluate the safety and tolerability of ARV-766 in combination with abiraterone.
-
To determine the recommended Phase 2 dose (RP2D) of ARV-766 in this combination.
Key Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the prostate.
-
Metastatic castration-resistant or castration-sensitive prostate cancer.
-
ECOG performance status of 0 or 1.
-
No prior treatment with a novel hormonal agent (for the NHA-naïve cohort).[5]
Key Exclusion Criteria:
-
Symptomatic brain metastases.
-
Active inflammatory gastrointestinal disease.
-
Prior systemic anti-cancer therapy within a specified washout period.
Treatment Plan:
-
Patients receive escalating doses of oral ARV-766 once daily, starting at 100 mg, in combination with a standard 1000 mg oral dose of abiraterone.[5]
-
A conventional 3+3 dose-escalation design is used.
-
Patients also receive ongoing androgen deprivation therapy.[5]
Assessments:
-
Safety: Monitor for dose-limiting toxicities (DLTs) during the first cycle, and adverse events (AEs) and laboratory abnormalities throughout the study.
-
Pharmacokinetics: Assess drug-drug interactions between ARV-766 and abiraterone.
-
Efficacy: Preliminary efficacy will be assessed by PSA response rates (PSA30 and PSA50) and objective response rate (ORR) according to RECIST criteria.
Future Directions
While the combination of ARV-766 with abiraterone is the most advanced in clinical development, the mechanism of action of ARV-766 suggests potential for combination with other classes of drugs, including:
-
Enzalutamide: To achieve a more complete blockade and degradation of the AR.
-
PARP inhibitors: In patients with DNA repair deficiencies.
-
Chemotherapy (e.g., docetaxel): To target different phases of the cell cycle and mechanisms of resistance.
Preclinical studies exploring these combinations are warranted to provide the rationale for future clinical trials.
Conclusion
ARV-766 represents a promising new therapeutic modality for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Its combination with abiraterone is a rational approach that is currently under clinical investigation. While detailed data from the combination cohorts are still emerging, the strong preclinical rationale and the favorable monotherapy data provide a solid foundation for the continued development of ARV-766 in combination regimens. The protocols outlined in this document provide a framework for researchers to further explore and validate the potential of ARV-766 in combination with other cancer therapies.
References
- 1. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. urologytimes.com [urologytimes.com]
- 5. urotoday.com [urotoday.com]
- 6. ARV-766 +/- Abiraterone for Prostate Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Developing Assays to Assess TRC-766 Activity: Application Notes and Protocols
Introduction
TRC-766 is a valuable research tool employed as a negative control in studies involving the Protein Phosphatase 2A (PP2A) signaling pathway. It is structurally analogous to Small Molecule Activators of PP2A (SMAPs), such as RTC-5, and is known to bind to the PP2A catalytic subunit.[1] However, due to the lack of a key N-H sulfonamide hydrogen bond donor, this compound does not activate the phosphatase activity of PP2A.[1][2] This characteristic makes it an ideal control to distinguish specific effects of PP2A activation from off-target or non-specific effects of the SMAP chemical scaffold.
These application notes provide detailed protocols for a suite of assays designed to characterize the activity, or lack thereof, of this compound. The described assays will enable researchers to:
-
Confirm the lack of this compound-mediated PP2A activation.
-
Assess the downstream consequences of PP2A inactivity on cellular signaling.
-
Evaluate the effect of this compound on cell viability and apoptosis as a negative control.
Biochemical Assay: In Vitro PP2A Phosphatase Activity
This assay directly measures the enzymatic activity of PP2A in the presence of this compound compared to a known PP2A activator (positive control) and a vehicle control. A common method involves a colorimetric or fluorometric assay that detects the release of phosphate (B84403) from a synthetic substrate.
Experimental Protocol: Malachite Green Phosphatase Assay
Principle: This colorimetric assay measures the amount of free phosphate released from a phosphopeptide substrate by the enzymatic activity of PP2A. The free phosphate forms a complex with malachite green and molybdate, which can be quantified by measuring the absorbance at 620-650 nm.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Known PP2A activator (e.g., SMAP)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1 mM EGTA)
-
Malachite Green Reagent A (Molybdic acid in sulfuric acid)
-
Malachite Green Reagent B (Malachite green in polyvinyl alcohol)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
In a 96-well plate, add assay buffer, purified PP2A enzyme, and the phosphopeptide substrate.
-
Add varying concentrations of this compound, the positive control (SMAP), or vehicle control to the respective wells.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding Malachite Green Reagent A, followed by Reagent B.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 635 nm using a microplate reader.
-
Calculate the amount of phosphate released using the standard curve.
Data Presentation
Table 1: In Vitro PP2A Activity
| Treatment | Concentration (µM) | Phosphate Released (pmol) | % PP2A Activity (Relative to Vehicle) |
| Vehicle | - | Value | 100% |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| SMAP (Positive Control) | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value |
Experimental Workflow Diagram
Cell-Based Assays
Western Blot Analysis of PP2A Substrate Phosphorylation
Principle: PP2A is a serine/threonine phosphatase that dephosphorylates numerous substrate proteins involved in cell signaling, such as Akt and ERK. By treating cells with this compound and a PP2A activator, changes in the phosphorylation status of these substrates can be assessed by Western blotting. As a negative control, this compound is not expected to decrease the phosphorylation of PP2A substrates.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., prostate cancer cell lines like LNCaP or 22Rv1) and allow them to adhere overnight. Treat cells with various concentrations of this compound, a positive control (SMAP), or vehicle for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3][4]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of PP2A substrates (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.
Data Presentation
Table 2: Densitometry Analysis of PP2A Substrate Phosphorylation
| Treatment | Concentration (µM) | p-Akt / Total Akt (Fold Change vs. Vehicle) | p-ERK / Total ERK (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 10 | Value | Value |
| 50 | Value | Value | |
| SMAP (Positive Control) | 10 | Value | Value |
| 50 | Value | Value |
PP2A Signaling Pathway Diagram
Cell Viability Assays
Principle: Since PP2A activation can lead to cell cycle arrest and apoptosis, assessing cell viability is crucial. This compound, being inactive, should not significantly affect cell viability compared to the vehicle control. Assays like the MTT assay, which measures metabolic activity, and the clonogenic assay, which assesses long-term proliferative capacity, are suitable.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, a positive control (e.g., a cytotoxic drug or SMAP), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Table 3: Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | % Viability (Relative to Vehicle) |
| Vehicle | - | 100% |
| This compound | 10 | Value |
| 50 | Value | |
| 100 | Value | |
| SMAP (Positive Control) | 10 | Value |
| 50 | Value | |
| 100 | Value |
Apoptosis Assay
Principle: To confirm that this compound does not induce apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound, a positive control for apoptosis (e.g., staurosporine (B1682477) or SMAP), and a vehicle control.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[7]
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Data Presentation
Table 4: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle | - | Value | Value | Value |
| This compound | 50 | Value | Value | Value |
| SMAP (Positive Control) | 50 | Value | Value | Value |
Experimental Workflow Diagram for Cell-Based Assays
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inventbiotech.com [inventbiotech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
laboratory handling and storage of ARV-766
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ARV-766 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the androgen receptor (AR) for degradation. As a bifunctional molecule, ARV-766 simultaneously binds to the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action makes ARV-766 a valuable tool for studying androgen signaling pathways and a potential therapeutic agent in prostate cancer, including models resistant to conventional AR inhibitors. It has been shown to degrade both wild-type AR and clinically relevant AR ligand-binding domain mutants.[1][2][3][4]
These application notes provide guidelines for the proper handling, storage, and use of ARV-766 in a laboratory setting.
Safety and Handling Precautions
ARV-766 is a potent, biologically active molecule. Standard laboratory safety protocols for handling chemical compounds should be strictly followed. A comprehensive Safety Data Sheet (SDS) from the supplier should be consulted before use.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.
-
Engineering Controls: Handle the solid compound and prepare stock solutions in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust particles.
-
Hygiene: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water. Do not eat, drink, or smoke in the laboratory.
-
Waste Disposal: Dispose of all waste materials containing ARV-766 in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of ARV-766.
| Form | Storage Condition | Shelf Life | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | ≤ 6 months | Aliquot to minimize freeze-thaw cycles. |
| DMSO Stock Solution | 4°C | ≤ 2 weeks | For short-term use. |
Data compiled from publicly available vendor information. It is recommended to perform compound integrity tests for long-term studies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
ARV-766 (solid powder, MW: 807.95 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of ARV-766 powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of ARV-766 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.808 mg of ARV-766.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 807.95 g/mol = 0.000808 g = 0.808 mg
-
-
Dissolution: Add the weighed ARV-766 powder to a sterile vial. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM ARV-766 stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM ARV-766 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into fresh cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application: Add the diluted ARV-766 working solutions to your cell cultures and proceed with the experiment. Due to the catalytic nature of PROTACs, efficacy can be achieved at very low concentrations. A dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay.
Visualized Signaling Pathway and Workflow
Caption: Mechanism of action of ARV-766 as a PROTAC degrader.
Caption: Recommended laboratory workflow for ARV-766.
References
Unraveling TRC-766: A Tale of Two Molecules in Prostate Cancer Research
The designation TRC-766 refers to two distinct molecules that have emerged in the field of prostate cancer research. While sharing a common identifier, their mechanisms of action and therapeutic applications are fundamentally different. One is a biologically inactive small molecule utilized as a negative control in studies of protein phosphatase 2A (PP2A) activation, while the other, also known as ARV-766 or Luxdegalutamide, is a promising androgen receptor (AR) degrader that has advanced to clinical trials. This document provides a detailed overview of both entities for researchers, scientists, and drug development professionals.
This compound: The PP2A-Binding Negative Control
In the context of small molecule activators of protein phosphatase 2A (SMAPs), this compound serves as a crucial experimental control. It is structurally analogous to active SMAPs but is biologically inactive.[1][2]
Mechanism of Action
This compound binds to the protein phosphatase 2A (PP2A), a key tumor suppressor, but fails to activate it.[1][2] This inactivity is attributed to the lack of a critical N-H sulfonamide hydrogen bond donor function, which is believed to be necessary for inducing the conformational changes required for PP2A activation.[1] Consequently, this compound does not impact cell viability and shows minimal to no effect in clonogenic assays, making it an ideal negative control to validate the specific effects of active SMAP compounds.[1]
ARV-766 (Luxdegalutamide): A PROTAC Androgen Receptor Degrader
ARV-766 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer growth.[3][4] This molecule has shown significant promise in preclinical and clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5][6][7]
Mechanism of Action
As a heterobifunctional molecule, ARV-766 consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination of the AR.[5] The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[5] This event-driven mechanism of action allows for the catalytic degradation of the AR, effectively down-regulating its protein levels.[5] A key advantage of ARV-766 is its ability to degrade not only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, such as L702H, H875Y, and T878A, which are associated with resistance to current therapies.[4][7]
Experimental Protocols & Data
While detailed synthetic protocols for either this compound molecule are not publicly available in the reviewed literature, the following sections outline the typical experimental use of the PP2A-binding control and the reported clinical trial design for ARV-766.
Table 1: In Vitro Experimental Parameters for this compound (PP2A Negative Control)
| Parameter | LNCaP Cells | 22Rv1 Cells | Reference |
| Cell Viability Assay (MTT) | [1] | ||
| Treatment Concentrations | 10, 20, 30, 40 µM | 10, 20, 30, 40 µM | [1] |
| Incubation Time | 48 hours | 48 hours | [1] |
| Clonogenic Assay | [1] | ||
| Treatment Concentrations | 5, 7.5, 10, 12.5, 15 µM | 5, 7.5, 10, 12.5, 15 µM | [1] |
| Incubation Time | 12 days | 12 days | [1] |
Table 2: Clinical Trial Information for ARV-766 (Luxdegalutamide)
| Parameter | Details | Reference |
| Clinical Trial Identifier | NCT05067140 | [4][7] |
| Phase | Phase 1/2 | [4][7] |
| Patient Population | Men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy. | [6][7] |
| Intervention | Oral ARV-766 daily | [6] |
| Dosage (Phase 2 Expansion) | 100 mg or 300 mg | [6] |
| Primary Objectives | To evaluate the clinical activity and safety of ARV-766. | [6] |
Signaling Pathway & Workflow Diagrams
The following diagrams illustrate the mechanism of action for both molecules.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Application of ARV-766 in Androgen-Dependent Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2] This mechanism effectively eliminates the AR protein, a key driver of disease progression in many androgen-dependent diseases, most notably prostate cancer.[3] ARV-766 has demonstrated potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutations, such as L702H, H875Y, and T878A, which are associated with resistance to current anti-androgen therapies.[4][5]
These application notes provide a comprehensive overview of the use of ARV-766 in preclinical and clinical models of androgen-dependent diseases, with a focus on metastatic castration-resistant prostate cancer (mCRPC). Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of ARV-766.
Mechanism of Action
ARV-766 operates through the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite interaction results in the tagging of the AR with ubiquitin molecules, marking it for degradation by the proteasome.[2] This degradation of the AR disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival in androgen-dependent cancers.[6]
Preclinical Applications and Efficacy
Preclinical studies have demonstrated the potent and selective AR-degrading activity of ARV-766 in various prostate cancer models.
In Vitro Efficacy
In vitro, ARV-766 has been shown to effectively degrade AR in prostate cancer cell lines, including those with resistance-conferring mutations.[3]
| Cell Line | AR Status | ARV-766 DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| VCaP | Wild-type | <1 | >90% | [3] |
| LNCaP | T878A mutant | Not specified | Not specified | [3] |
| Models with L702H | L702H mutant | Potent activity maintained | Not specified | [3] |
In Vivo Efficacy
In vivo studies using xenograft models of human prostate cancer have shown that oral administration of ARV-766 leads to significant, dose-dependent tumor growth inhibition.[3] These studies have been conducted in both castrated and non-castrated models, as well as in models resistant to standard-of-care agents like enzalutamide.[3]
Clinical Applications and Efficacy
ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC who have progressed on prior novel hormonal agent therapy.[2][4] Initial results have demonstrated promising clinical activity and a manageable safety profile.[4][7]
Clinical Trial (NCT05067140) Overview
-
Phase: 1/2[4]
-
Population: Men with metastatic castration-resistant prostate cancer (mCRPC) with disease progression on prior novel hormonal agent therapy.[4]
-
Intervention: ARV-766 administered orally, once daily.[4]
-
Endpoints: Safety, tolerability, pharmacokinetics, and anti-tumor activity (e.g., PSA decline, objective response rate).[4]
Clinical Efficacy in Patients with AR LBD Mutations
ARV-766 has shown notable efficacy in patients with tumors harboring AR ligand-binding domain mutations.[8][9]
| Patient Subgroup (AR LBD Mutations) | PSA50 Response Rate (≥50% PSA decline) | Number of Evaluable Patients | Reference |
| Any AR LBD mutation | 43% | 47 | [8] |
| Any AR LBD mutation | 50.0% | 28 | [4] |
| AR L702H mutation | 50% | Not specified | [10] |
Safety and Tolerability
In the Phase 1/2 study, ARV-766 has been well-tolerated.[8] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, with no Grade ≥4 TRAEs reported.[10]
| Adverse Event Metric | Percentage of Patients | Reference |
| Treatment-emergent adverse events (TEAEs) leading to dose reduction | 7% | [8] |
| TEAEs leading to discontinuation | 8% | [8] |
Experimental Protocols
Protocol 1: In Vitro AR Degradation Assay
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of ARV-766 in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
ARV-766 (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-AR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of ARV-766 in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of ARV-766 for a specified time (e.g., 18-24 hours).
-
After treatment, wash the cells with PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting to detect AR and β-actin levels.
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the corresponding β-actin band intensity.
-
Plot the normalized AR levels against the log concentration of ARV-766 and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of ARV-766 in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., male nude or NSG mice)
-
Prostate cancer cells (e.g., VCaP) mixed with Matrigel
-
ARV-766 formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Scale for body weight measurement
-
Anesthesia
-
Surgical tools for tumor implantation
Procedure:
-
Subcutaneously implant prostate cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ARV-766 or vehicle control orally, once daily.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for AR levels).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
ARV-766 is a promising therapeutic agent for androgen-dependent diseases, particularly for patients with mCRPC who have developed resistance to current therapies. Its unique mechanism of action, which involves the targeted degradation of the androgen receptor, offers a novel approach to overcoming resistance mediated by AR mutations. The preclinical and clinical data to date support the continued development of ARV-766 as a monotherapy and in combination with other agents. The protocols provided herein offer a framework for researchers to further investigate the potential of ARV-766 in various androgen-dependent disease models.
References
- 1. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Facebook [cancer.gov]
- 7. urotoday.com [urotoday.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to ARV-766 Treatment
Disclaimer: Information on a compound named "TRC-766" is scarce in publicly available scientific literature, where it is primarily referenced as a negative control compound. However, the query regarding "treatment resistance" strongly suggests a potential typographical error for ARV-766 , a prominent investigational drug for metastatic castration-resistant prostate cancer (mCRPC). This technical support center is therefore focused on ARV-766.
Frequently Asked Questions (FAQs)
Q1: What is ARV-766 and what is its mechanism of action?
ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] It is a heterobifunctional molecule that links an AR-binding domain to a ligand for an E3 ubiquitin ligase.[5] This dual binding creates a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3][5] This mechanism of action allows ARV-766 to target and degrade not only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, which are a common cause of resistance to other anti-androgen therapies.[2][6][7]
Q2: What are the known mechanisms of resistance to ARV-766?
While ARV-766 is designed to overcome certain resistance mechanisms, resistance to this therapy can still emerge. Potential mechanisms include:
-
Mutations in the AR gene outside the LBD: While ARV-766 is effective against many LBD mutations, alterations in other domains of the AR protein could potentially interfere with ARV-766 binding or the degradation process.
-
Upregulation of bypass signaling pathways: Cancer cells can develop resistance by activating other signaling pathways to drive growth independently of the AR pathway.[8][9] Examples include the activation of receptor tyrosine kinases (RTKs) like EGFR, MET, and ROS1.[10]
-
Alterations in the ubiquitin-proteasome system: Changes in the components of the E3 ligase complex or the proteasome itself could impair the degradation of the AR protein.
-
Histological transformation: In some cases, prostate adenocarcinoma can transform into other subtypes, such as neuroendocrine prostate cancer, which are not dependent on AR signaling.[9]
Q3: What clinical activity has been observed with ARV-766 in patients with mCRPC?
Phase 1/2 clinical trials of ARV-766 have shown promising clinical activity in pre-treated patients with mCRPC, particularly those with AR LBD mutations.[1][6] Key findings include:
-
A significant percentage of patients experienced a decline in prostate-specific antigen (PSA) levels.[1][2]
-
Objective responses have been observed in a portion of patients.[1]
Troubleshooting Guide for Preclinical Research
Issue 1: Cell lines show unexpected resistance to ARV-766 in vitro.
-
Question: My prostate cancer cell line, which is supposed to be AR-dependent, is not responding to ARV-766 treatment. What could be the reason?
-
Answer:
-
Confirm AR Expression and LBD Mutation Status: First, verify the expression of the androgen receptor in your cell line using Western blot or qPCR. Sequence the AR gene to confirm the presence or absence of LBD mutations that ARV-766 is known to target (e.g., L702H, H875Y, T878A).[2][6]
-
Assess AR Degradation: Treat the cells with ARV-766 and perform a time-course and dose-response Western blot to confirm that the drug is inducing AR degradation. If AR is not being degraded, it could point to issues with drug uptake or the cellular degradation machinery.
-
Investigate Bypass Pathways: The cell line may have activated bypass signaling pathways. Perform phospho-RTK arrays or Western blots for key signaling molecules (e.g., p-AKT, p-ERK) to identify potential resistance pathways.[8][9]
-
Check for Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to drug efflux and reduced intracellular concentration.[12] Consider co-treatment with an ABC transporter inhibitor as a diagnostic experiment.
-
Issue 2: In vivo tumor models are not responding to ARV-766 treatment.
-
Question: My patient-derived xenograft (PDX) model of mCRPC is not showing tumor growth inhibition with ARV-766. What troubleshooting steps can I take?
-
Answer:
-
Verify Drug Bioavailability: Confirm that ARV-766 is reaching the tumor tissue at sufficient concentrations. This can be done through pharmacokinetic analysis of plasma and tumor samples.
-
Confirm Target Engagement in the Tumor: After treatment, excise a portion of the tumor and perform a Western blot to confirm AR degradation in the tumor tissue.
-
Characterize the PDX Model: Perform genomic and transcriptomic analysis of the PDX model to identify potential resistance mechanisms that may have been selected for during model establishment, such as AR gene fusions or amplification of oncogenes.
-
Evaluate Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Consider immunohistochemistry or flow cytometry to analyze the presence of immune cells or other stromal factors that might be influencing treatment response.
-
Quantitative Data Summary
Table 1: Clinical Activity of ARV-766 in mCRPC Patients with AR LBD Mutations (Illustrative Data based on Phase 1/2 Study Results)
| Metric | Value | Reference |
| PSA50 (≥50% PSA decline) | 50.0% | [6] |
| Objective Response Rate (ORR) | 30% (unconfirmed) | [1] |
| Patients with Prior Taxane-based Chemotherapy | ~50% | [1] |
| Prior Therapies (Median) | 4 | [6] |
Experimental Protocols
Protocol 1: Assessment of ARV-766-induced AR Degradation via Western Blot
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP, or relevant PDX-derived cells) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of ARV-766 (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the AR band intensity in ARV-766-treated samples compared to the vehicle control indicates AR degradation.
Visualizations
Caption: Mechanism of action of ARV-766 as a PROTAC, inducing the ubiquitination and proteasomal degradation of the androgen receptor.
Caption: Potential mechanisms of resistance to ARV-766 treatment in prostate cancer.
Caption: A suggested experimental workflow for investigating the mechanisms of resistance to ARV-766.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Resistance Mechanisms to Targeted Therapies in ROS1+ and ALK+ Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 12. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of poorly soluble research compounds, using the hypothetical compound TRC-766 as an illustrative example. The principles and methodologies outlined here are broadly applicable to various small molecules exhibiting limited aqueous solubility and/or permeability.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for my research compound?
A: Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development as it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential lack of efficacy. For a research compound, understanding and optimizing bioavailability is crucial for obtaining reliable and reproducible results in preclinical and clinical studies.
Q2: I suspect my compound, this compound, has low bioavailability. What are the first steps to confirm this?
A: The initial steps involve characterizing the physicochemical properties of your compound and conducting preliminary in vitro and in vivo assessments.
-
Solubility Determination: Assess the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Permeability Assessment: Use an in vitro model, such as the Caco-2 cell permeability assay, to estimate the intestinal permeability of the compound.
-
LogP Measurement: Determine the octanol-water partition coefficient (LogP) to understand the lipophilicity of your compound.
-
Preliminary Pharmacokinetic (PK) Study: Conduct a pilot in vivo study in an animal model (e.g., rodents) comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.
Q3: What is the Biopharmaceutics Classification System (BCS) and how can it help me?
A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier |
| I | High | High | None |
| II | Low | High | Dissolution |
| III | High | Low | Permeability |
| IV | Low | Low | Dissolution & Permeability |
By classifying your compound according to the BCS, you can identify the primary barriers to its absorption and select an appropriate strategy to enhance its bioavailability. For instance, for a BCS Class II compound, the focus would be on improving its dissolution rate.
Troubleshooting Guide
Issue: My compound, this compound, has very low aqueous solubility.
Possible Causes & Solutions:
-
Crystalline Structure: The solid-state properties of your compound can significantly impact its solubility.
-
Solution: Explore different salt forms or polymorphs of this compound. Amorphous forms are generally more soluble than crystalline forms.
-
-
Poor Wetting: The compound may not be easily wetted by aqueous media.
-
Solution: Reduce the particle size through micronization or nanosizing to increase the surface area for dissolution.
-
Issue: The in vitro permeability of this compound is low.
Possible Causes & Solutions:
-
Efflux Transporter Substrate: The compound may be actively transported out of the intestinal cells by efflux pumps like P-glycoprotein (P-gp).
-
Solution: Co-administer this compound with a known P-gp inhibitor in your in vitro model to confirm this. Formulation strategies using certain excipients can also inhibit efflux transporters.
-
-
High Polarity: The compound may be too hydrophilic to efficiently cross the lipid cell membranes.
-
Solution: Prodrug approaches, where a lipophilic moiety is temporarily attached to the molecule, can enhance permeability.
-
Issue: I'm observing high variability in my in vivo PK studies with this compound.
Possible Causes & Solutions:
-
Food Effects: The presence of food in the GI tract can significantly alter the absorption of some drugs.
-
Solution: Conduct PK studies in both fasted and fed states to assess the impact of food.
-
-
Pre-systemic Metabolism: The compound may be extensively metabolized in the gut wall or liver (first-pass metabolism).
-
Solution: Use in vitro models with liver microsomes or hepatocytes to investigate the metabolic stability of this compound.
-
Experimental Protocols
1. Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of buffer at a specific pH (e.g., 1.2, 4.5, 6.8).
-
Shake the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Repeat for each pH value.
2. Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound (typically in a transport buffer) to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the basolateral samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the filter
-
C0: initial drug concentration in the donor chamber
-
-
3. In Vivo Pharmacokinetic Study (Rodent Model)
-
Administer this compound to a group of rodents via oral gavage (PO) and to another group via intravenous injection (IV).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time for both routes of administration.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Cmax, and Tmax.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Data Presentation: Comparison of Formulation Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo AUC (ng*h/mL) |
| Unformulated API | 0.5 | 1.2 | 150 |
| Micronization | 2.1 | 1.3 | 450 |
| Amorphous Solid Dispersion | 25.8 | 1.5 | 2100 |
| Lipid-Based Formulation | 45.2 (in formulation) | 3.8 | 3500 |
Visualizations
Caption: Key factors influencing oral bioavailability.
Caption: Experimental workflow for bioavailability enhancement.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Technical Support Center: TRC-766 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of TRC-766 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Observed Issue | Potential Cause | Suggested Solution |
| Precipitation in aqueous buffer after dilution from DMSO stock | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of DMSO as a co-solvent (ensure final DMSO concentration is compatible with your assay).- Evaluate the pH of your buffer, as the solubility of small molecules can be pH-dependent. |
| Loss of compound activity in a cell-based assay | - Degradation of this compound in the culture medium.- Adsorption of the compound to plasticware. | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.- Use low-binding microplates.- Prepare fresh dilutions of this compound immediately before each experiment. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the DMSO stock solution.- Degradation due to improper storage. | - Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C for up to one year or -80°C for up to two years.[1] |
| Formation of unknown peaks in HPLC analysis | Chemical degradation of this compound. | - Protect solutions from light.- Prepare solutions in buffers with a pH that promotes stability (see stability profile below).- Consider the use of antioxidants if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule that is structurally similar to activators of Protein Phosphatase 2A (PP2A). However, this compound binds to PP2A but does not activate it.[1][2] Therefore, it serves as an ideal negative control for experiments involving PP2A activators, allowing researchers to distinguish specific effects of PP2A activation.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations up to 150 mg/mL (285.73 mM).[2] It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can impact solubility.[2] For a 10 mM stock solution, dissolve 5.25 mg of this compound in 1 mL of DMSO. Use sonication to aid dissolution if necessary.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent (DMSO): Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are the primary mechanisms of degradation for small molecules like this compound in aqueous solutions?
A4: The most common degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation. Hydrolysis is the cleavage of chemical bonds by water and can be catalyzed by acidic or basic conditions. Oxidation is the loss of electrons, often facilitated by dissolved oxygen or exposure to light.
Q5: What concentration of DMSO is acceptable in cell-based assays?
A5: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5%: May cause cytotoxicity or off-target effects. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.
Representative Stability Data
The following table provides a representative stability profile for a small molecule with properties similar to this compound in various aqueous buffers. Note: This is an illustrative example, and it is recommended to perform a stability assessment for your specific experimental conditions.
| Buffer (pH) | Temperature | % Remaining after 24 hours | Primary Degradation Pathway |
| Phosphate Buffered Saline (7.4) | 37°C | 92% | Hydrolysis |
| Citrate Buffer (5.0) | 37°C | 98% | Minimal Degradation |
| Carbonate Buffer (9.0) | 37°C | 85% | Base-catalyzed Hydrolysis |
| Phosphate Buffered Saline (7.4) | 4°C | 99% | Minimal Degradation |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a sufficient volume to draw aliquots for each time point.
-
-
Incubation:
-
Divide the working solution into separate, sealed vials for each time point and temperature condition (e.g., 0, 2, 4, 8, 24 hours at 4°C, 25°C, and 37°C).
-
Protect the vials from light.
-
-
Sample Analysis:
-
At each designated time point, remove one vial from each temperature condition.
-
Immediately analyze the sample by a stability-indicating HPLC method. The initial (time 0) sample will serve as the 100% reference.
-
-
HPLC Method:
-
A reverse-phase C18 column is typically suitable for small molecules like this compound.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample by comparing the peak area of the parent compound.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound at 105°C.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours).
-
-
Time Points: Monitor the degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of degradation products.
-
Visualizations
PP2A Signaling Pathway
Protein Phosphatase 2A (PP2A) is a key serine/threonine phosphatase that regulates numerous cellular processes by dephosphorylating a wide range of proteins. It generally acts as a tumor suppressor by negatively regulating oncogenic signaling pathways. This compound can be used to confirm that the observed cellular effects of a PP2A activator are due to its specific action on this pathway.
References
TRC-766 Technical Support Center: Troubleshooting Experimental Inconsistencies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results observed with TRC-766, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor (AR) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][3] This degradation of the AR is intended to inhibit androgen signaling in prostate cancer cells, including those with mutations that confer resistance to traditional AR inhibitors.[4]
Q2: We are observing variable levels of Androgen Receptor (AR) degradation with this compound. What are the potential causes?
A2: Inconsistent AR degradation is a common issue that can arise from several factors. These can be broadly categorized into issues with the experimental system, the compound itself, or the detection method. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: Our cell viability assay results do not correlate with the observed AR degradation. Why might this be?
A3: A disconnect between AR degradation and cell viability can be due to several factors. It's possible that even low residual levels of AR are sufficient for cell survival in your specific cell line. Alternatively, the cells may be utilizing other signaling pathways for survival. The timing of your viability assay relative to the degradation assay is also critical; there may be a delayed phenotypic response to AR degradation. Finally, issues with the viability assay itself, such as compound interference or inappropriate assay duration, should be considered.
Q4: We are seeing a "hook effect" (a bell-shaped dose-response curve) in our degradation experiments. What does this mean?
A4: The "hook effect" is a known phenomenon with PROTACs. It occurs at high concentrations of the PROTAC where the formation of binary complexes (this compound with either AR or the E3 ligase) is favored over the productive ternary complex (this compound, AR, and E3 ligase). This excess of binary complexes prevents efficient ubiquitination and degradation of the target protein. If you observe this, it is recommended to test a wider range of concentrations, including lower doses, to identify the optimal concentration for AR degradation.
Troubleshooting Guide: Inconsistent AR Degradation
This guide is designed to help you troubleshoot experiments where you observe inconsistent or lower-than-expected degradation of the Androgen Receptor (AR) after treatment with this compound.
Table 1: Troubleshooting Inconsistent AR Degradation
| Observation | Potential Cause | Recommended Action |
| No or low AR degradation | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for effective degradation or too high, leading to the "hook effect." | - Perform a dose-response experiment with a wide range of this compound concentrations. |
| 2. Inappropriate Treatment Duration: The incubation time may be too short to observe significant degradation. | - Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration. | |
| 3. Low E3 Ligase Expression: The target cells may have low endogenous expression of the E3 ligase recruited by this compound. | - Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. | |
| 4. Proteasome Inhibition: The proteasome may be inhibited, preventing the degradation of ubiquitinated AR. | - As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) and this compound. This should rescue AR from degradation. | |
| 5. Issues with this compound Stock: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound and verify its integrity. | |
| Inconsistent degradation between experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or health can impact experimental outcomes. | - Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| 2. Inconsistent Reagent Preparation: Variability in the preparation of this compound dilutions or cell lysis buffers. | - Standardize all reagent preparation protocols and use freshly prepared solutions. | |
| 3. Western Blotting Variability: Inconsistent protein loading, antibody concentrations, or transfer efficiency. | - Use a reliable loading control (e.g., GAPDH, β-actin) and ensure consistent protein quantification and loading. Optimize antibody dilutions and transfer conditions. |
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor Degradation
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (N-terminal specific) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density optimized for a 72-hour assay.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
-
Assay:
-
After 72 hours of treatment, perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to vehicle-treated control cells and calculate IC50 values.
-
Visualizing Experimental Workflows and Concepts
Caption: Mechanism of action of this compound leading to AR degradation.
Caption: General experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting inconsistent AR degradation.
References
Technical Support Center: ARV-766 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of ARV-766 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is ARV-766 and how does it work?
A1: ARV-766 is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, it brings the AR in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism of action makes it a potential treatment for prostate cancer, including forms resistant to current AR-targeted therapies.[2][3]
Q2: What are the main challenges in delivering ARV-766 in animal models?
A2: Like many PROTACs, ARV-766 is a large molecule with high molecular weight and potentially poor aqueous solubility. These characteristics can pose challenges for achieving consistent and optimal oral bioavailability in animal models. Key challenges include ensuring complete dissolution in the dosing vehicle, avoiding precipitation upon administration, and overcoming potential issues with absorption in the gastrointestinal tract.
Q3: What were the efficacious oral doses of ARV-766 in preclinical xenograft models?
A3: In preclinical studies using non-castrated CB17/SCID mice with tumor xenografts, oral administration of ARV-766 at doses of 1, 3, and 10 mg/kg/day resulted in significant tumor growth inhibition of 34%, 74%, and 98%, respectively.[4] At the 3 and 10 mg/kg daily doses, ARV-766 also led to a more robust reduction in prostate-specific antigen (PSA) levels compared to enzalutamide.[4]
Q4: What is the recommended route of administration for ARV-766 in animal models?
A4: Based on preclinical data and its progression into clinical trials, the recommended and most studied route of administration for ARV-766 is oral gavage.[4][5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of ARV-766 in animal models.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | ARV-766 has low aqueous solubility. The chosen vehicle may not be optimal. | - Use a co-solvent system. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as a mixture of PEG300 and water, or corn oil. - Gentle heating and sonication can aid in dissolution. Ensure the final solution is clear before administration. - Prepare fresh formulations for each experiment to minimize the risk of precipitation over time. |
| Inconsistent Efficacy/High Variability in Response | Inconsistent dosing due to precipitation in the gavage syringe or poor absorption. | - Ensure the formulation is a homogenous suspension or a clear solution before each animal is dosed. Vortex the solution between administrations. - Consider the feeding status of the animals. Administration with food has been shown to improve the oral bioavailability of some PROTACs. - For suspension formulations, ensure uniform particle size to improve consistency of absorption. |
| Vehicle-Related Toxicity (e.g., weight loss, lethargy) | The chosen vehicle or co-solvents may have inherent toxicity at the administered volume and frequency. | - Run a vehicle-only control group to assess the tolerability of the formulation. - Minimize the percentage of organic solvents like DMSO in the final formulation. - Explore alternative, well-tolerated vehicles such as aqueous solutions of cyclodextrins or lipid-based formulations. |
| Difficulty with Oral Gavage Procedure | Animal stress or improper technique can lead to inaccurate dosing or injury. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Use appropriately sized and shaped gavage needles. - Consider coating the gavage needle with a palatable substance like sucrose (B13894) to reduce animal stress. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Orally Administered ARV-766 in a Non-Castrated Mouse Xenograft Model [4]
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |
| 1 | 34 |
| 3 | 74 |
| 10 | 98 |
Experimental Protocols
1. General Protocol for Preparation of an Oral Formulation for ARV-766
Disclaimer: The exact vehicle composition for the pivotal preclinical studies of ARV-766 has not been publicly disclosed. The following is a general protocol for formulating a poorly soluble compound for oral gavage in rodents and should be optimized for your specific experimental needs.
Materials:
-
ARV-766 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water or saline
Procedure:
-
Calculate the required amount of ARV-766 for the desired concentration and total volume.
-
Weigh the ARV-766 powder accurately.
-
In a sterile microcentrifuge tube, dissolve the ARV-766 powder in a minimal amount of DMSO. Vortex until fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and sterile water/saline at the desired ratio (e.g., 40% PEG300 in water).
-
Slowly add the ARV-766/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution or a homogenous suspension.
2. Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared ARV-766 formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved with a ball tip for mice)
-
Syringes (1 mL)
Procedure:
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the ARV-766 formulation into the syringe, ensuring no air bubbles are present.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Visualizations
Caption: Mechanism of action of ARV-766.
Caption: Experimental workflow for in vivo studies of ARV-766.
Caption: Troubleshooting logic for ARV-766 in vivo experiments.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of TRC-766 at high concentrations
Welcome to the technical support center for TRC-766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity of this compound at high concentrations and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ARV-766) is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][4] This leads to the clearance of both wild-type and clinically relevant mutant forms of the AR protein.[5]
Q2: I am observing significant cytotoxicity in my cell-based assays at high concentrations of this compound. What are the potential causes?
High concentrations of PROTACs like this compound can lead to cytotoxicity through several mechanisms:
-
On-target toxicity: While this compound is designed to degrade the androgen receptor, excessive degradation of the target protein can lead to cellular stress and apoptosis, especially in cell lines that are highly dependent on AR signaling.
-
Off-target effects: At high concentrations, this compound may bind to and/or degrade other proteins besides the intended AR target. This can disrupt essential cellular pathways and lead to toxicity.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (AR-TRC-766-E3 ligase) is inhibited by the formation of binary complexes (AR-TRC-766 or this compound-E3 ligase). This can lead to reduced target degradation and potentially other off-target pharmacological effects of the unbound molecules.
-
E3 Ligase Sequestration: High concentrations of a PROTAC could sequester the E3 ligase, preventing it from ubiquitinating its natural substrates. This disruption of normal cellular protein homeostasis could contribute to cytotoxicity.
-
Compound Solubility and Aggregation: Like many small molecules, high concentrations of this compound may lead to issues with solubility in culture media, potentially causing compound precipitation or aggregation, which can be cytotoxic to cells.
Q3: How can I mitigate the cytotoxicity of this compound in my experiments?
Here are several strategies to minimize the cytotoxic effects of this compound:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for AR degradation. The goal is to use the lowest effective concentration that achieves significant target degradation with minimal impact on cell viability.
-
Time-Course Experiments: Conduct a time-course experiment to identify the earliest time point at which maximal AR degradation is observed. Shorter incubation times can often reduce cytotoxicity.
-
Use Proper Controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Negative Control PROTAC: If available, use an inactive analogue of this compound that does not bind to either the AR or the E3 ligase to distinguish between degradation-dependent and -independent effects.
-
-
Washout Experiments: To confirm that the observed phenotype is due to AR degradation, you can perform a washout experiment. After treatment with this compound, wash the cells and replace with fresh media. Monitor the recovery of AR protein levels and the reversal of any phenotypic changes.
-
Assess Apoptosis: Use assays such as Caspase-3/7 activity assays to determine if the observed cytotoxicity is due to apoptosis. This can help to understand the mechanism of cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed | Concentration is too high, leading to off-target effects. | Perform a dose-response curve to find the optimal concentration that balances degradation and viability. Determine the IC50 for cell viability and work at concentrations below this value. |
| Prolonged incubation time. | Conduct a time-course experiment to find the shortest incubation time required for maximal degradation. | |
| On-target toxicity in a highly dependent cell line. | Consider using a cell line with lower dependence on the androgen receptor for initial optimization experiments. | |
| Inconsistent Results | Variability in cell health, density, or passage number. | Standardize cell culture conditions, including seeding density and using cells within a consistent passage number range. |
| Instability of this compound in cell culture media. | Prepare fresh stock solutions and dilute to the final concentration immediately before use. | |
| No or Weak AR Degradation | Suboptimal this compound concentration (too low or in the "hook effect" range). | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and observe for a potential hook effect. |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western Blot or qPCR. | |
| Poor cell permeability of this compound. | While this compound is orally bioavailable, extreme cell culture conditions could affect uptake. Ensure standard culture conditions. |
Quantitative Data Summary
The following tables summarize key in vitro data for this compound (ARV-766).
Table 1: In Vitro Degradation of Androgen Receptor (AR)
| Cell Line | DC50 (nM) | Dmax (%) |
| LNCaP | < 1.3 | > 91 |
| VCaP | < 1.0 | > 94 |
| (Data from a presentation by Arvinas Inc.)[6] |
Table 2: In Vitro Inhibition of Transporter Proteins
| Transporter | Assay Type | IC50 (µM) |
| BCRP | Vesicle Assay | 0.21 |
| BCRP | Monolayer Assay | 1.55 |
| Pgp | Vesicle Assay | 0.23 |
| Pgp | Monolayer Assay | > 5 |
| (Data from InvivoChem)[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CCK-8 or MTS)
This protocol provides a general method for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Prostate cancer cell line of interest (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Following incubation, add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AR Degradation
This protocol describes how to measure the extent of AR protein degradation induced by this compound.
Materials:
-
Prostate cancer cell line
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
Imaging system
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.
Visualizations
References
protocol adjustments for TRC-766 in different cell lines
This technical support center provides guidance and answers frequently asked questions regarding the use of TRC-766 in cellular assays. As a biologically inactive compound, this compound serves as an essential negative control for experiments involving small molecule activators of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical compound that is structurally similar to small molecule activators of PP2A (SMAPs), such as RTC-5 (TRC-382). However, this compound is biologically inactive.[1][2][3] Its primary use in research is as a negative control in experiments studying PP2A activation. By comparing the effects of an active SMAP to the inert this compound, researchers can confirm that the observed cellular responses are specifically due to the activation of PP2A.
Q2: What is the mechanism of inaction for this compound?
A2: this compound can bind to the PP2A protein. However, it lacks a crucial N-H sulfonamide hydrogen bond donor function.[1][2][3] This structural difference prevents it from inducing the conformational changes necessary to activate the phosphatase activity of PP2A.[1][2][3] Therefore, while it occupies the binding site, it does not trigger downstream signaling.
Q3: In which cell lines has this compound been used as a negative control?
A3: this compound has been documented as a negative control in prostate cancer cell lines, specifically LNCaP and 22Rv1.[1] In these cell lines, it has been shown to have negligible effects on cell viability.[1]
Q4: What results should I expect when using this compound in my experiments?
A4: When used as a negative control alongside an active PP2A activator, you should expect to see minimal to no effect on your experimental readouts with this compound treatment. For example, in cell viability assays, cells treated with this compound should show viability similar to that of vehicle-treated cells. Any significant activity observed with this compound could indicate an off-target effect or an issue with the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular toxicity or activity observed with this compound treatment. | 1. Compound purity issues. 2. Incorrect compound concentration. 3. Contamination of cell culture. 4. Off-target effects in a specific cell line not previously tested. | 1. Verify the purity and integrity of your this compound stock. 2. Confirm the final concentration of this compound in your experiment. 3. Check cell cultures for any signs of contamination. 4. Perform dose-response experiments to characterize the unexpected effect. |
| Inconsistent results between experiments using this compound. | 1. Variability in cell passage number or health. 2. Inconsistent incubation times or compound addition. 3. Issues with the assay reagents. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent timing for all experimental steps. 3. Check the expiration dates and proper storage of all assay reagents. |
Experimental Protocols
Protocol: Using this compound as a Negative Control in a Cell Viability Assay
This protocol provides a general guideline for using this compound as a negative control in a cell viability assay, such as an MTT or resazurin-based assay, in prostate cancer cell lines.
Materials:
-
LNCaP or 22Rv1 cells
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Active PP2A activator (e.g., SMAP)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the active PP2A activator and this compound in cell culture medium. Also, prepare a medium with the vehicle control at the same final concentration as in the compound-treated wells.
-
Cell Treatment: Remove the old medium from the cells and add the prepared media containing the active compound, this compound, or vehicle control. A typical concentration range for this compound as a control is 10 µM to 40 µM.[1]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control. The results for this compound should show cell viability comparable to the vehicle control, while the active compound should show a dose-dependent decrease in viability.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of LNCaP and 22Rv1 prostate cancer cell lines after 48 hours of treatment.
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability |
| LNCaP | This compound | 10, 20, 30, 40 | Negligible effect |
| 22Rv1 | This compound | 10, 20, 30, 40 | Negligible effect |
Data sourced from studies on small molecule activators of PP2A.[1]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for an active SMAP versus the inactive control, this compound.
Experimental Workflow Diagram
References
Validation & Comparative
ARV-766 Efficacy: A Comparative Guide for Novel Androgen Receptor Degraders
For researchers and drug development professionals navigating the landscape of advanced prostate cancer therapies, this guide provides an objective comparison of ARV-766, a novel PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader, with other AR-targeting alternatives. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support informed decision-making in the development of next-generation prostate cancer treatments.
The androgen receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors like enzalutamide (B1683756) and abiraterone (B193195) often emerges through mechanisms such as AR gene amplification, point mutations, and the expression of splice variants.[1] Targeted degradation of the AR protein presents a promising strategy to overcome these resistance mechanisms.[1][2][3] This guide focuses on the efficacy of ARV-766, comparing it primarily with its predecessor, bavdegalutamide (B8270050) (ARV-110), the most clinically advanced comparator.
Mechanism of Action: PROTAC-Mediated AR Degradation
ARV-766 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor.[4] Like other PROTACs, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (the AR) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's natural protein disposal system, the proteasome.[6][7]
A key advantage of this degradation-based approach over traditional inhibition is its potential to eliminate the entire receptor protein, thereby overcoming resistance driven by AR overexpression or mutations that affect ligand binding but not protein stability.[8] ARV-766 is specifically designed to be a potent degrader of both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with poor prognosis and resistance to novel hormonal agents (NHAs).[9][10][11] The L702H mutation, in particular, has been associated with resistance to some AR antagonists.[7]
Preclinical Efficacy
In preclinical studies, ARV-766 demonstrated potent and robust degradation of the androgen receptor. In vitro experiments in various prostate cancer cell lines showed effective AR degradation, including in cells with resistance-conferring mutations.[7] In vivo, ARV-766 is orally bioavailable and leads to significant, dose-dependent tumor growth inhibition in xenograft models, including a model insensitive to enzalutamide.[7]
| Parameter | ARV-766 Preclinical Data | Cell Lines / Models |
| AR Degradation (DC50) | <1 nM | VCaP (wild-type AR)[7] |
| Max AR Degradation (Dmax) | >90% | LNCaP (>91%), VCaP (>94%)[12] |
| In Vivo Activity | Significant, dose-dependent tumor growth inhibition | LNCaP and VCaP xenograft models[7] |
| Resistance Model Activity | Demonstrated tumor growth inhibition | Enzalutamide-insensitive non-castrated VCaP model[7] |
Clinical Efficacy and Tolerability
Clinical data from the Phase 1/2 study (NCT05067140) of ARV-766 in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy has shown promising clinical activity and a favorable safety profile.[9][11] A direct comparison with the first-generation degrader, bavdegalutamide (ARV-110), reveals key advantages for ARV-766, leading Arvinas to prioritize its development.
Comparative Clinical Data: ARV-766 vs. Bavdegalutamide (ARV-110)
| Efficacy Endpoint | ARV-766 | Bavdegalutamide (ARV-110) |
| Patient Population | mCRPC patients, median of 4 prior therapies[10] | mCRPC patients, late-line setting |
| PSA50 Response (Any AR LBD Mutation) | 41% - 43% [9] | 36% (excluding L702H)[13] |
| PSA50 Response (AR L702H Mutation) | 50% | 8%[13] |
| Objective Response Rate (ORR) | 30% (unconfirmed) in patients with soft tissue lesions and AR LBD mutations[9] | N/A |
| Tolerability | ||
| Most Common TRAEs (>10%) | Fatigue (33%), Nausea (20%), Diarrhea (15%), Increased Creatinine (15%)[14] | Nausea (56%), Fatigue (35%), Vomiting (33%), Decreased Appetite (25%) |
| Grade ≥4 TRAEs | None reported | None reported |
| Discontinuation due to TRAEs | 4% | 10% |
| Development Status | Prioritized for Phase 3 trial in mCRPC | Phase 3 trial not pursued in favor of ARV-766 |
TRAE: Treatment-Related Adverse Event; PSA50: ≥50% decline in prostate-specific antigen from baseline.
The data clearly indicates that ARV-766 has a broader efficacy profile, particularly against the AR L702H mutation, which emerges post-NHA treatment and is a driver of resistance.[12][13] Furthermore, ARV-766 demonstrates a superior tolerability profile with a lower incidence of common adverse events and a significantly lower discontinuation rate compared to bavdegalutamide. These factors underpin the decision to advance ARV-766 into late-stage clinical development.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the efficacy of AR degraders like ARV-766.
Western Blotting for AR Degradation
This protocol is used to quantify the degradation of the AR protein in prostate cancer cells after treatment.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and allow them to adhere. Treat the cells with the AR degrader at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard assay such as BCA or Bradford.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the Androgen Receptor, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading differences. The reduction in the AR band intensity indicates protein degradation.
Prostate Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of AR degraders.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into different treatment groups (e.g., vehicle control, AR degrader at various doses).
-
Drug Administration: Administer the AR degrader and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting to confirm AR degradation in vivo, immunohistochemistry).
Conclusion
ARV-766 represents a significant advancement in the development of androgen receptor degraders. Compared to its predecessor, bavdegalutamide, ARV-766 demonstrates a superior clinical profile characterized by broader efficacy against clinically relevant AR mutations—most notably L702H—and an improved tolerability profile. The robust PSA50 response rates observed in a heavily pretreated mCRPC patient population, including those with mutations conferring resistance to standard therapies, highlight its potential to address a critical unmet need. These compelling data support the prioritization of ARV-766 for Phase 3 clinical trials and position it as a promising next-generation therapy for advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. urotoday.com [urotoday.com]
- 12. arvinasmedical.com [arvinasmedical.com]
- 13. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 14. urologytimes.com [urologytimes.com]
ARV-766: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
ARV-766 is a second-generation proteolysis targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver in prostate cancer. Developed by Arvinas, this orally bioavailable molecule has demonstrated significant potency against wild-type AR and clinically relevant mutants.[1][2] As with any targeted therapy, understanding its cross-reactivity and potential off-target effects is crucial for a comprehensive assessment of its therapeutic window and potential liabilities. This guide provides a comparative analysis of ARV-766's selectivity profile based on available data and general knowledge of the PROTAC class it belongs to.
Comparison with Predecessor and Other Androgen Receptor Degraders
ARV-766 was developed to improve upon its predecessor, bavdegalutamide (B8270050) (ARV-110). While both are potent AR degraders, ARV-766 exhibits a broader efficacy profile, notably against the AR L702H mutation, which is a known resistance mechanism to some AR-targeted therapies.[3] Clinical data has also suggested a better tolerability profile for ARV-766 compared to bavdegalutamide.[3]
From a broader perspective, ARV-766 is part of a class of PROTACs that utilize a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4] This shared mechanism introduces a potential for class-wide off-target effects, which must be considered when evaluating the selectivity of any individual molecule within this class.
Quantitative Analysis of On-Target Potency
While specific quantitative data on the cross-reactivity of ARV-766 against a broad panel of proteins is not publicly available, its high on-target potency serves as an important indicator of its selectivity. Preclinical studies have demonstrated impressive degradation of the androgen receptor.
| Compound | Target | Cell Line | DC50 (nM) | Dmax | Notes |
| ARV-766 | Androgen Receptor (Wild-Type) | VCaP | <1 | >90% (in vivo) | Also potent against clinically relevant AR mutants.[5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This high potency against the intended target suggests that at therapeutic concentrations, the engagement of ARV-766 with the androgen receptor is highly favored.
Known Off-Target Considerations for Cereblon-Recruiting PROTACs
A known off-target for PROTACs that recruit the CRBN E3 ligase is the translation termination factor GSPT1.[6] The degradation of GSPT1 is not mediated by the target-binding end of the PROTAC but rather through a "molecular glue" mechanism inherent to the CRBN-binding moiety (a thalidomide analog).[7] This is a class effect for CRBN-recruiting PROTACs, and the extent of GSPT1 degradation can vary between different molecules. The inadvertent degradation of GSPT1 can lead to downstream effects on protein synthesis and may contribute to the overall therapeutic and toxicity profile of the drug.[6]
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies of ARV-766 have not been publicly disclosed. However, a standard workflow for assessing the selectivity of a PROTAC like ARV-766 would typically involve the following:
1. Proteomics-Based Selectivity Profiling:
-
Method: Mass spectrometry-based proteomics is a common method to assess changes in the global proteome of cancer cell lines upon treatment with the PROTAC.
-
Procedure:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with ARV-766 at various concentrations and time points.
-
A vehicle-treated group serves as a negative control.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The abundance of thousands of proteins is quantified across the different treatment conditions to identify proteins that are downregulated, indicating potential degradation.
-
2. Target Engagement and Binding Assays:
-
Method: A broad panel of in vitro binding assays against a diverse set of proteins can be used to identify potential off-target interactions.
-
Procedure:
-
ARV-766 is screened against a large panel of kinases (e.g., a kinome scan), G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
-
Binding affinity (e.g., Ki, Kd) is determined for any identified "hits."
-
These assays help to identify direct binding interactions that may or may not lead to degradation.
-
Visualizing the PROTAC Mechanism and Potential Off-Target Effects
To better understand the mechanism of action and potential for cross-reactivity, the following diagrams illustrate the intended action of ARV-766 and the mechanism of GSPT1 off-target degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of TRC-766: A Comparative Analysis of a Novel PROTAC Androgen Receptor Degrader
For Immediate Release
New Haven, CT - This guide provides a comprehensive comparison of TRC-766 (also known as ARV-766), a second-generation PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, with other AR-targeted therapies. Developed for researchers, scientists, and drug development professionals, this document outlines the on-target effects of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
This compound is an investigational, orally bioavailable small molecule designed to selectively target and degrade the androgen receptor, a key driver of prostate cancer progression.[1] Unlike traditional inhibitors that merely block AR function, this compound eliminates the AR protein, offering a potential advantage in overcoming resistance mechanisms.[2][3]
Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional molecule with two key domains connected by a linker. One end binds to the target protein (in this case, the androgen receptor), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.
Comparative Preclinical Efficacy
Preclinical studies demonstrate the potent and selective degradation of the androgen receptor by this compound. In vitro assays in prostate cancer cell lines show a half-maximal degradation concentration (DC50) in the low nanomolar range. In vivo studies in xenograft models have shown significant tumor growth inhibition.
Below is a comparison of preclinical data for this compound and the first-generation AR PROTAC, ARV-110 (bavdegalutamide).
| Parameter | This compound (ARV-766) | ARV-110 (Bavdegalutamide) | Reference |
| DC50 (LNCaP cells) | <1.3 nM | ~1 nM | [4][5] |
| DC50 (VCaP cells) | <1 nM | Not explicitly stated | [5] |
| Max Degradation (Dmax) | >91% (LNCaP), >94% (VCaP) | Not explicitly stated | [5] |
| In Vivo Tumor Growth Inhibition | 34% (1 mg/kg/day), 74% (3 mg/kg/day), 98% (10 mg/kg/day) | >90% AR degradation at 1 mg/kg/day | [4][5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
On-Target Effects on Downstream Signaling
The degradation of the androgen receptor by this compound has significant downstream consequences, notably inducing apoptosis and impacting the NF-κB signaling pathway, both of which are critical in cancer cell survival and proliferation.
Induction of Apoptosis
By eliminating the androgen receptor, this compound disrupts the AR-mediated signaling that promotes the survival of prostate cancer cells. This disruption is expected to lead to the activation of the apoptotic cascade.
Modulation of NF-κB Signaling
The relationship between androgen receptor signaling and the NF-κB pathway is complex and can be antagonistic. NF-κB is a key regulator of inflammation, immunity, and cell survival. In some contexts, AR signaling can suppress NF-κB activity. Therefore, the degradation of AR by this compound may lead to an alteration in NF-κB pathway activation, a critical consideration for therapeutic outcomes.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the on-target effects of this compound.
Western Blot for AR Degradation
This assay quantifies the reduction in androgen receptor protein levels following treatment with this compound.
-
Cell Culture: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. Protein bands are quantified using densitometry.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of prostate cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After adherence, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).
-
Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, after which the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses according to the study design. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm AR degradation).
Conclusion
This compound demonstrates potent and selective on-target activity by degrading the androgen receptor. This mechanism of action translates to significant anti-tumor effects in preclinical models and provides a strong rationale for its continued clinical development in prostate cancer. The comparative data suggests that this compound holds promise as a next-generation therapy to overcome resistance to existing AR-targeted agents. Further investigation into its detailed impact on downstream signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 2. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. arvinasmedical.com [arvinasmedical.com]
A Comparative Guide to the Pharmacodynamics of PROTAC AR Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional androgen receptor (AR) inhibitors. This guide provides an objective comparison of the pharmacodynamics of different PROTAC AR degraders, supported by preclinical and clinical data. We delve into their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to PROTAC AR Degraders
Conventional therapies for prostate cancer often target the AR through competitive inhibition.[1] However, resistance can develop through AR gene amplification, point mutations, or the expression of splice variants.[2] PROTACs offer an alternative "event-driven" pharmacological approach.[3][4] These heterobifunctional molecules are designed to induce the degradation of the AR protein via the ubiquitin-proteasome system.[2][5] A PROTAC consists of a ligand that binds to the AR, another that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][6] This proximity results in the ubiquitination of the AR, marking it for destruction by the proteasome.[2] This degradation-based mechanism has the potential to be more potent and durable than simple inhibition.[3]
Several PROTAC AR degraders are currently in development, with bavdegalutamide (B8270050) (ARV-110) and ARV-766 being among the most clinically advanced.[1][7] Another notable contender that has entered Phase III trials is BMS-986365.[5] This guide will focus on a head-to-head comparison of these and other key AR degraders.
Mechanism of Action: PROTAC-Mediated AR Degradation
The fundamental mechanism of all PROTAC AR degraders is to hijack the cell's natural protein disposal system to eliminate the AR protein. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple AR proteins.
Below is a diagram illustrating the signaling pathway of androgen receptor activation and the mechanism of action of PROTAC AR degraders.
Comparative Preclinical Pharmacodynamics
The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC50) and inhibit cancer cell proliferation (IC50). The following tables summarize available preclinical data for key AR degraders.
Table 1: In Vitro Degradation and Antiproliferative Activity of PROTAC AR Degraders
| Compound | Cell Line | AR Degradation DC50 (nM) | Antiproliferative IC50 (nM) | E3 Ligase Recruited | Reference |
| Bavdegalutamide (ARV-110) | VCaP | <1 | ~1 | CRBN | [8] |
| LNCaP | <1 | ~10 | CRBN | [8] | |
| ARD-61 | LNCaP | ~10 | ~100 | VHL | [9] |
| VCaP | ~10 | ~100 | VHL | [9] | |
| BMS-986365 | VCaP | Potent (exact values not specified) | 10- to 120-fold more potent than enzalutamide | CRBN | [5] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. IC50 is the concentration of the drug that inhibits 50% of cell growth.
Bavdegalutamide demonstrates superior potency in preclinical models compared to enzalutamide, particularly in cells with AR gene amplification.[8] It effectively degrades wild-type AR and most clinically relevant mutants with low nanomolar potency.[8]
Comparative Clinical Pharmacodynamics
Bavdegalutamide and ARV-766 have both advanced to clinical trials, providing valuable comparative data in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agents.[2]
Table 2: Clinical Efficacy of PROTAC AR Degraders in mCRPC
| Compound | Patient Population | Key Efficacy Metric | Result | Reference |
| Bavdegalutamide (ARV-110) | mCRPC with AR T878X/H875Y mutations | PSA50 Response Rate¹ | 46% | [10] |
| ARV-766 | mCRPC with AR LBD mutations | PSA50 Response Rate¹ | 42% | [11] |
| mCRPC with AR L702H mutation | PSA50 Response Rate¹ | 60% (3 out of 5 patients) | [11] |
¹PSA50: ≥50% reduction in Prostate-Specific Antigen levels.[1]
ARV-766, a second-generation degrader, was designed to have broader genotype coverage than bavdegalutamide, including activity against the AR L702H mutation.[11] Clinical data suggests ARV-766 has a promising efficacy profile, particularly in patients with AR ligand-binding domain (LBD) mutations.[11] Based on its superior tolerability and broader efficacy, Arvinas is prioritizing the Phase 3 clinical development of ARV-766 over bavdegalutamide.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC AR degraders.
Western Blotting for AR Degradation
This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.[2] Treat the cells with the AR degrader at various concentrations and for different time points.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., anti-AR antibody) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control to determine the percentage of AR degradation relative to a vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and is used to determine the IC50 of the degrader.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC AR degrader for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Plot the cell viability against the log of the degrader concentration and fit a dose-response curve to calculate the IC50 value.
The following diagram illustrates a typical preclinical workflow for evaluating a new PROTAC AR degrader.
Conclusion
PROTAC AR degraders represent a significant advancement in the treatment of prostate cancer, offering a mechanism to overcome resistance to existing therapies. Head-to-head comparisons of preclinical and clinical data show a clear progression in the development of these molecules, with second-generation degraders like ARV-766 demonstrating broader activity against resistance-conferring mutations. The continued clinical development of these and other PROTAC AR degraders holds great promise for patients with advanced prostate cancer. Rigorous and standardized experimental evaluation will be critical in determining the full potential of this therapeutic class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 6. Summary of PROTAC Degraders in Clinical Trials.pdf [slideshare.net]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of TRC-766: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential guidance on the proper disposal procedures for TRC-766, a negative control for RTC-5 that binds to protein phosphatase 2A (PP2A) but does not activate the phosphatase.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow established laboratory safety protocols and local regulations for the disposal of all chemical waste.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| CAS Number | 1810734-44-1 |
| Molecular Formula | C₂₅H₂₄ClF₃N₂O₃S |
| Molecular Weight | 524.98 g/mol |
| Purity | >98% |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Disposal Workflow for this compound
The following diagram outlines the logical workflow for determining the appropriate disposal procedure for this compound and other non-hazardous laboratory chemicals. This process ensures that all disposal activities are conducted in a safe and compliant manner.
Essential Safety and Handling Protocols for TRC-766
Personal Protective Equipment (PPE) and Engineering Controls
When handling TRC-766, a cautious approach is recommended due to the absence of specific hazard data. The following PPE and engineering controls are essential to minimize exposure:
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions. An accessible safety shower and eye wash station should be in close proximity. |
| Eye Protection | Wear chemical safety goggles with side shields to protect against splashes or airborne particles. |
| Hand Protection | Use chemically resistant protective gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before and during use. |
| Skin and Body Protection | A laboratory coat or impervious clothing should be worn to prevent skin contact. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a suitable respirator should be worn. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year |
| In solvent | -80°C | 2 years |
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn and that you are working in a designated and properly ventilated area.
-
Weighing: If weighing the powdered form, do so in a chemical fume hood or a balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Contaminated materials and waste should be handled as hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including empty containers, used gloves, and other contaminated disposables, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
